Nerindocianine
Description
Properties
CAS No. |
748120-01-6 |
|---|---|
Molecular Formula |
C44H52N2O16S5 |
Molecular Weight |
1025.2 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-sulfophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C44H52N2O16S5/c1-43(2)36-28-34(66(56,57)58)18-20-38(36)45(24-5-7-26-63(47,48)49)40(43)22-12-30-10-9-11-31(42(30)62-32-14-16-33(17-15-32)65(53,54)55)13-23-41-44(3,4)37-29-35(67(59,60)61)19-21-39(37)46(41)25-6-8-27-64(50,51)52/h12-23,28-29H,5-11,24-27H2,1-4H3,(H4-,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) |
InChI Key |
FRMYEKPWHJAHIO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nerindocianine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerindocianine, also known by its synonym IRDye® 800BK, is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Its unique photophysical properties, coupled with its favorable pharmacokinetic profile, have positioned it as a valuable tool in preclinical and clinical research, particularly in the field of image-guided surgery and diagnostics. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and photophysical properties, and its current applications, with a focus on experimental protocols and underlying mechanisms.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with a polymethine chain responsible for its near-infrared absorption and emission characteristics. It is a water-soluble compound, a key feature for its biological applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-sulfophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate | [1] |
| Synonyms | IRDye 800BK, this compound Sodium | [1] |
| CAS Number | 748120-01-6 (for this compound) | [1] |
| 262284-03-7 (for this compound Sodium) | ||
| Molecular Formula | C44H52N2O16S5 | [1] |
| Molecular Weight | 1025.2 g/mol | [1] |
Photophysical Properties
The utility of this compound as a fluorescent probe is defined by its photophysical characteristics, which fall within the near-infrared window (700-900 nm). This spectral range is advantageous for in vivo imaging due to reduced light scattering and absorption by biological tissues, allowing for deeper tissue penetration and higher signal-to-background ratios.
Table 2: Photophysical Properties of this compound and Related Dyes
| Property | Solvent | This compound (IRDye 800BK) | IRDye 800CW | Indocyanine Green (ICG) | Reference |
| Absorption Max (λabs) | PBS | ~774 nm | 774 nm | 780 nm | [1][2] |
| Emission Max (λem) | PBS | ~789 nm | 789 nm | 830 nm | [1][2] |
| Molar Extinction Coefficient (ε) | PBS | Not Reported | 240,000 M⁻¹cm⁻¹ | 262,100 M⁻¹cm⁻¹ | [1][2] |
| Quantum Yield (Φ) | Serum | Not Reported | 9% | 1.2-13% | [2][3] |
Biological and Pharmacological Properties
Mechanism of Action and Pharmacokinetics
This compound is a hydrophilic dye that, upon intravenous administration, exhibits both biliary and renal clearance.[4] This dual excretion pathway is a distinguishing feature that allows for the simultaneous visualization of different anatomical structures. Its clearance from the body is relatively rapid, which is a desirable characteristic for a diagnostic imaging agent.
Applications in Biomedical Imaging
The primary application of this compound is as a contrast agent for near-infrared fluorescence (NIRF) imaging. Its ability to be cleared by the kidneys makes it particularly suitable for non-invasive, real-time visualization of the ureters during surgery, which can help in preventing iatrogenic injury.[4][5] Furthermore, its partial excretion through the biliary system enables the imaging of the bile duct.[4]
This compound has also been investigated for:
-
Assessment of tissue perfusion: By observing the influx and distribution of the dye, surgeons can evaluate blood flow to tissues, for instance, in the bowel.[4]
-
Lymphography: Following local injection, this compound can be used to map lymphatic vessels and sentinel lymph nodes.[4]
Derivatives of the closely related IRDye 800CW have been conjugated to targeting moieties, such as antibodies, to create probes for the specific imaging of tumors in vivo. This targeted approach leverages the enhanced permeability and retention (EPR) effect in solid tumors.
Cytotoxicity
Studies on related indocyanine dyes have indicated that they can induce acute and chronic toxicities at concentrations above 0.05%. Therefore, the concentration and duration of exposure are critical factors to consider in any application.
Experimental Protocols
General Handling and Storage
This compound powder should be stored at -20°C and protected from light. For in vivo applications, the dye is typically dissolved in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) to a desired concentration.
In Vivo Near-Infrared Fluorescence Imaging of Ureters (Porcine Model)
This protocol is adapted from a study demonstrating ureteral imaging in a porcine model.
Materials:
-
This compound (IRDye 800BK) powder
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetized pig
-
Near-infrared fluorescence imaging system compatible with the excitation and emission spectra of this compound.
Procedure:
-
Preparation of this compound Solution: Dissolve this compound powder in sterile PBS to a final concentration of 1 mg/mL.
-
Administration: Administer a single bolus intravenous (IV) injection of the this compound solution at a dosage of 0.15 mg/kg body weight.[4]
-
Imaging: Begin NIRF imaging of the abdominal region immediately after injection. The ureters are typically visualized within minutes and remain visible for an extended period, allowing for continuous monitoring during a surgical procedure.
Protein Labeling with IRDye 800CW NHS Ester
While a specific protocol for this compound is not provided, the following is a general protocol for labeling proteins with the closely related IRDye 800CW NHS Ester, which targets primary amines.
Materials:
-
IRDye 800CW NHS Ester
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the IRDye 800CW NHS Ester in a small amount of anhydrous DMSO.
-
Conjugation Reaction: Add the dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but is typically in the range of 2:1 to 10:1. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~774 nm).
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound actively participates in or modulates specific intracellular signaling pathways. Its primary mechanism of action is as a passive fluorescent contrast agent that distributes throughout the body based on its physicochemical properties and is subsequently cleared. When conjugated to a targeting ligand, its localization is dictated by the binding of the ligand to its receptor, which may then trigger downstream signaling events associated with that receptor. However, the dye itself is not known to be an active signaling molecule.
Conclusion
This compound is a promising near-infrared fluorescent dye with significant potential in the field of biomedical imaging. Its favorable pharmacokinetic profile, particularly its dual renal and biliary clearance, makes it a versatile tool for intraoperative visualization of multiple anatomical structures. While specific quantitative photophysical data and detailed synthesis protocols are not widely available, the information on its practical applications and the properties of closely related compounds provide a strong foundation for its use in research and development. Further studies are warranted to fully elucidate its photophysical characteristics and to explore its potential in targeted molecular imaging and therapeutic applications.
References
- 1. shop.licorbio.com [shop.licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of IRDye 800BK: A Heptamethine Cyanine Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol and reaction mechanism for IRDye 800BK, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. The information is curated for researchers and professionals in the fields of chemistry, biotechnology, and drug development who utilize fluorescent probes for imaging and diagnostic applications.
Introduction to IRDye 800BK
IRDye 800BK is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum, typically with an absorption maximum around 774 nm and an emission maximum near 790 nm. A key feature of IRDye 800BK is its dual clearance pathway, being eliminated through both biliary and renal routes, which makes it a versatile tool for in vivo imaging applications. The synthesis of such dyes is a multi-step process involving the preparation of heterocyclic precursors and their subsequent condensation to form the final chromophore.
While the precise, proprietary synthesis protocol for "IRDye 800BK" is not publicly disclosed in extensive detail, a key reference points to European Patent EP 1 113 822 B1 for its synthesis. This guide is based on the general methodologies for heptamethine cyanine dye synthesis, supplemented with specific details that are consistent with the known properties of IRDye 800BK. The synthesis fundamentally involves two main stages: the formation of substituted indolenine precursors and the condensation of these precursors with a polymethine bridge-forming reagent.
Synthesis Pathway Overview
The synthesis of the IRDye 800BK core structure can be broken down into the following key stages:
-
Synthesis of Substituted Phenylhydrazine (B124118): This initial step involves the modification of a phenylhydrazine derivative, which will ultimately form the core of the indolenine rings.
-
Fischer Indole (B1671886) Synthesis: The substituted phenylhydrazine is reacted with an appropriate ketone (e.g., 3-methyl-2-butanone) to form the indolenine heterocyclic system.
-
Quaternization of the Indolenine: The nitrogen atom of the indolenine ring is alkylated to form a quaternary ammonium (B1175870) salt. This step is crucial for the subsequent condensation reaction.
-
Condensation Reaction: Two equivalents of the quaternized indolenine are condensed with a bridging molecule that provides the central part of the heptamethine chain. This is typically achieved using a reagent like N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or a similar precursor in the presence of a base and dehydrating agent.
Below is a diagram illustrating the general workflow for the synthesis of a heptamethine cyanine dye, representative of the IRDye 800BK structure.
Detailed Experimental Protocols
The following protocols are representative of the synthesis of heptamethine cyanine dyes and are adapted from established chemical literature.
Synthesis of a Sulfonated Indolenine Precursor
-
Sulfonation of Phenylhydrazine: A substituted phenylhydrazine is sulfonated to introduce water-soluble groups. This is a critical step for creating a zwitterionic dye with good aqueous solubility.
-
Fischer Indole Synthesis: The sulfonated phenylhydrazine is condensed with 3-methyl-2-butanone.
-
Reaction: A substituted hydrazine (B178648) is reacted with methyl isopropyl ketone in what is known as the Fischer indole synthesis.
-
The crude product is purified, often by vacuum distillation.
-
-
Quaternization: The resulting sulfonated indolenine is then quaternized.
-
Reaction: The indolenine is reacted with an alkylating agent, such as an alkyl iodide, to form the indolinium salt.
-
The purity of the resulting salt can be checked by elemental analysis after recrystallization from a suitable solvent like ethanol (B145695).
-
Condensation to form the Heptamethine Dye
-
Reaction Setup: The quaternized indolenium salt (2 equivalents) is mixed with a polymethine bridge precursor (1 equivalent), such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride.
-
Solvent and Catalyst: The reaction is typically carried out in a mixture of glacial acetic acid and acetic anhydride, with sodium acetate (B1210297) acting as a catalyst. A common solvent ratio is 4:3 of glacial acetic acid to acetic anhydride.
-
Reaction Conditions: The mixture is heated, and the reaction progress is monitored. The reaction time is generally between 15 to 60 minutes.
-
Purification: The crude product is purified by washing with cooled acetone (B3395972) and ethanol, followed by recrystallization from ethanol or methanol (B129727) to yield the final dye.
Reaction Mechanism
The core of the synthesis is the condensation reaction, which proceeds through a series of nucleophilic attacks and elimination steps. The basic mechanism is outlined below:
-
The basic conditions generated by sodium acetate deprotonate the methyl group of the quaternized indolenine, forming a reactive methylene (B1212753) intermediate.
-
This intermediate acts as a nucleophile and attacks the electrophilic carbon of the polymethine bridge precursor.
-
A series of elimination reactions then occur, extending the conjugated system.
-
A second molecule of the deprotonated indolenine attacks the other end of the growing polymethine chain.
-
Further eliminations lead to the final, stable heptamethine cyanine dye.
The following diagram illustrates the proposed condensation mechanism.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and characterization of heptamethine cyanine dyes similar to IRDye 800BK.
Table 1: Typical Reaction Conditions for Heptamethine Cyanine Dye Synthesis
| Parameter | Value |
| Reactant Ratio (Indolenium:Bridge:Catalyst) | 2 : 1 : 2 |
| Solvent System | Glacial Acetic Acid : Acetic Anhydride (4:3 v/v) |
| Reaction Temperature | 100-140 °C |
| Reaction Time | 15 - 60 minutes |
| Typical Yield | 35 - 70% |
Table 2: Physicochemical Properties of IRDye 800 Series Dyes
| Property | IRDye 800BK (Typical) | IRDye 800CW NHS Ester |
| Molecular Formula | Not publicly disclosed | C₅₀H₅₄N₃Na₃O₁₇S₄ |
| Molecular Weight | Not publicly disclosed | 1166.20 g/mol |
| Absorption Max (λmax) | ~774 nm | 774 nm (in PBS) |
| Emission Max (λem) | ~790 nm | 789 nm (in PBS) |
| Molar Extinction Coefficient (ε) | High | 240,000 M⁻¹cm⁻¹ (in PBS) |
Conclusion
The synthesis of IRDye 800BK, a valuable tool in biomedical imaging, follows the established chemical principles for the creation of heptamethine cyanine dyes. The process, while intricate, is achievable through a systematic approach involving the synthesis of key indolenine intermediates followed by a carefully controlled condensation reaction. The incorporation of sulfonate groups is essential for the dye's aqueous solubility and zwitterionic character, which contribute to its favorable pharmacokinetic properties. The information provided in this guide serves as a foundational resource for researchers aiming to understand and potentially replicate the synthesis of this important class of near-infrared fluorescent probes.
Navigating the Stability of Nerindocianine Solutions: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the long-term stability and optimal storage conditions of fluorescent agents like Nerindocianine is paramount for reliable and reproducible results. This technical guide provides a comprehensive overview of the stability of this compound solutions, drawing on available data for this compound (also known as IRDye 800BK) and the closely related, well-studied compound, Indocyanine Green (ICG). Due to the limited public data on this compound, ICG serves as a valuable proxy for understanding the general behavior of heptamethine cyanine (B1664457) dyes in solution.
Executive Summary of Stability Data
The long-term stability of this compound and other cyanine dye solutions is critically influenced by factors such as temperature, light exposure, pH, and the composition of the solvent. Proper storage is essential to prevent degradation and ensure the integrity of the dye for both in vitro and in vivo applications.
Recent findings on IRDye 800BK, a synonym for this compound, demonstrate good stability under refrigerated and dark conditions. Solutions of 3 µM IRDye 800BK in various buffers, when stored at 2-8°C and protected from light, have shown high stability for extended periods. For instance, in a HEPES buffer, the residual absorbance was approximately 95% or higher after 6 months.[1] In MOPS and BES buffers, a residual absorbance of about 90% was observed after 4 weeks.[1]
As a comparable cyanine dye, ICG in an aqueous solution stored at 4°C in the dark is reported to be stable for three days, with only a 20% loss in fluorescence intensity.[2][3][4] However, at warmer temperatures, such as 37°C in whole blood with light exposure, ICG's stability is reduced to 5 hours.[2][3][4] Encapsulation into nanocarriers like liposomes and erythrocyte membrane vesicles has been shown to significantly enhance the thermal and photo-stability of cyanine dyes.[5]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound (IRDye 800BK) and Indocyanine Green (ICG) solutions under various conditions.
Table 1: Stability of this compound (IRDye 800BK) Solutions
| Concentration | Solvent/Buffer | Storage Temperature (°C) | Light Condition | Duration | Residual Absorbance (%) |
| 3 µM | HEPES Buffer | 2-8 | Protected from light | 6 months | ~95% or higher |
| 3 µM | MOPS Buffer | 2-8 | Protected from light | 4 weeks | ~90% |
| 3 µM | BES Buffer | 2-8 | Protected from light | 4 weeks | ~90% |
Data extracted from patent document WO2022258455A1.[1]
Table 2: Stability of Indocyanine Green (ICG) Solutions
| Concentration | Solvent/Medium | Storage Temperature (°C) | Light Condition | Duration | Stability Metric |
| Not Specified | Water | 4 | Dark | 3 days | ~80% fluorescence intensity remaining |
| Not Specified | EDTA Whole Blood | 37 | Light Exposure | 5 hours | Stable |
| 6.5, 2.0, 0.3 µg/mL | Human Serum | -20 | Not Specified | 1 week | Unstable |
| 6.5, 2.0, 0.3 µg/mL | Human Serum | -70 | Not Specified | 4 weeks | Began to fall steadily |
| 0.625 µg/mL | Aqueous Solution | 4, 22, 42 | Dark | 24 hours | Significant fluorescence decrease |
Data compiled from multiple sources.[2][3][4][5][6]
Experimental Protocols for Stability Assessment
The evaluation of this compound solution stability typically involves a combination of spectrophotometric and chromatographic techniques to monitor the dye's integrity over time and under various stress conditions.
Long-Term Stability Testing Workflow
A general workflow for assessing the long-term stability of a cyanine dye solution is outlined below. This process involves preparing the solution, storing it under controlled conditions, and periodically analyzing samples to quantify any degradation.
Caption: Experimental workflow for long-term stability assessment of this compound solutions.
Spectrophotometric Analysis
This method is used to determine the concentration of the dye by measuring its absorbance at its maximum absorption wavelength (λmax).
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a series of dilutions to create a standard curve (absorbance vs. concentration).
-
For the stability study, dilute the samples from the different storage conditions to fall within the linear range of the standard curve.
-
Measure the absorbance of the samples at the λmax of this compound.
-
The percentage of remaining dye is calculated relative to the initial concentration at time zero. A decrease in absorbance at the primary peak and the appearance of new peaks at other wavelengths can indicate degradation.[1]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sensitive and specific method that can separate the parent dye from its degradation products, allowing for precise quantification of stability.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or fluorescence detector).
-
Typical Method Parameters (based on ICG analysis):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV-Vis detection at the λmax of this compound.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Procedure:
-
Develop and validate an HPLC method that shows good separation between this compound and any potential degradation products.
-
Inject samples from the stability study at various time points.
-
The peak area of the this compound peak is used to calculate the remaining concentration. The appearance and increase of other peaks indicate the formation of degradation products.[2][3][4]
-
Potential Degradation Pathways
The degradation of heptamethine cyanine dyes like this compound in aqueous solutions, particularly in the presence of light and air, can occur through several mechanisms. Based on studies of ICG, these pathways likely involve oxidation and cleavage of the polymethine chain.
Caption: Potential degradation pathways for heptamethine cyanine dyes in aqueous solution.
These degradation pathways lead to a loss of the near-infrared absorption and fluorescence properties of the dye, compromising its performance as an imaging agent.[7]
Recommendations for Storage and Handling
Based on the available data, the following recommendations are provided for the storage and handling of this compound solutions to maximize their shelf-life:
-
Temperature: For long-term storage, solutions should be kept at refrigerated temperatures (2-8°C).[1] For shorter periods, 4°C is recommended.[2][3][4][5] Avoid repeated freeze-thaw cycles. Storing at -70°C may offer better stability than -20°C for serum-based solutions.[6]
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[2][3][4] Exposure to light, especially UV light, can accelerate degradation.
-
Solvent and pH: The use of buffered solutions (e.g., HEPES, MOPS, BES) can contribute to stability.[1] The optimal pH for stability should be determined for specific formulations.
-
Atmosphere: For powdered forms of cyanine dyes, it is advisable to warm the vial to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze reactive forms of the dye. Purging the vial with an inert gas like argon or nitrogen before sealing can also extend the shelf life of the solid compound.
-
Formulation: When possible, using this compound encapsulated in nanoparticles or other carrier systems can significantly improve its stability in aqueous environments.[1][5] Formulations containing antioxidants such as ascorbic acid have also been shown to improve the stability of related dyes.
By adhering to these guidelines and employing rigorous stability testing protocols, researchers and drug development professionals can ensure the quality and reliability of this compound solutions for their critical applications.
References
- 1. WO2022258455A1 - Stable liquid phantom for near-infrared fluorescence verification - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. researchgate.net [researchgate.net]
Nerindocianine: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerindocianine, also known as IS-001, is a near-infrared (NIR) fluorescent dye with significant potential in intraoperative imaging. Its ability to accumulate in specific tissues allows for enhanced visualization during surgical procedures, particularly in oncology and for delineating anatomical structures like the ureters. While detailed, publicly available research specifically on this compound's mechanism of action is limited, its structural and functional similarities to the well-characterized indocyanine green (ICG) provide a strong basis for understanding its biological activity. This guide synthesizes the available information, drawing parallels from ICG to elucidate the probable mechanism of action of this compound in biological systems.
Core Mechanism of Action: Cellular Uptake and Retention
The primary mechanism governing the utility of this compound in biological imaging is its differential uptake and retention in target tissues, such as tumors, compared to surrounding healthy tissue. This phenomenon is believed to be driven by a combination of passive and active cellular processes.
Passive Accumulation: The Enhanced Permeability and Retention (EPR) Effect
In the context of solid tumors, the EPR effect is a key contributor to the accumulation of nanoparticle-sized agents, including dye aggregates. The abnormal and leaky vasculature of tumors, coupled with poor lymphatic drainage, leads to the passive accumulation of circulating molecules like this compound.
Active Cellular Uptake: Clathrin-Mediated Endocytosis
Studies on the analogous compound, ICG, have demonstrated that its cellular uptake is an active process, primarily driven by clathrin-mediated endocytosis.[1][2][3] This process is particularly prominent in rapidly proliferating cells, such as cancer cells, which exhibit higher rates of endocytosis to meet their metabolic demands.[2] The proposed pathway for this compound uptake is as follows:
-
Membrane Binding: this compound initially binds to the cell membrane.
-
Endocytosis: The dye is then internalized into the cell via clathrin-coated pits, which invaginate to form endocytic vesicles.
-
Lysosomal Sequestration: Following internalization, the vesicles deliver this compound to lysosomes, where it accumulates.
This active uptake mechanism contributes to the high contrast observed between tumor tissue and normal tissue during fluorescence-guided surgery.
Pharmacokinetics and Biodistribution
Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin. This binding limits its distribution to the vascular compartment and prevents significant extravasation into normal tissues. Clearance is predominantly hepatic, where it is taken up by hepatocytes and excreted into the bile without undergoing metabolism.
The renal excretion observed with some NIR dyes is a key differentiator. This compound (IS-001) has been noted for its utility in ureter visualization, suggesting a significant renal clearance pathway. This is a departure from the primarily hepatic clearance of ICG.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes key parameters for the related compound, Indocyanine Green (ICG), which can serve as a reference.
| Parameter | Value (for ICG) | Reference |
| Cellular Uptake Mechanism | Clathrin-Mediated Endocytosis | |
| Subcellular Localization | Lysosomes | |
| Plasma Protein Binding | High (primarily to albumin) | N/A |
| Primary Clearance Route | Hepatic |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on studies involving ICG and other NIR dyes, the following methodologies are standard for investigating the mechanism of action.
In Vitro Cellular Uptake Assay
This protocol is designed to quantify the uptake of a fluorescent dye into cultured cells.
Objective: To determine the kinetics and mechanism of this compound uptake in a specific cell line.
Materials:
-
This compound solution
-
Cell culture medium
-
Target cell line (e.g., cancer cell line)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
-
Inhibitors of endocytosis (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Dye Incubation: Replace the medium with a fresh medium containing various concentrations of this compound. Incubate for different time points (e.g., 30 min, 1h, 2h, 4h).
-
Inhibitor Treatment (for mechanism studies): Pre-incubate cells with specific endocytosis inhibitors before adding the this compound solution.
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove any unbound dye.
-
Quantification:
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate.
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence on a flow cytometer.
-
-
Data Analysis: Plot fluorescence intensity against concentration and time to determine uptake kinetics. Compare uptake in the presence and absence of inhibitors to elucidate the mechanism.
Animal Models for In Vivo Imaging
Animal models are essential for studying the biodistribution, pharmacokinetics, and tumor-targeting efficacy of imaging agents.
Objective: To visualize the in vivo distribution of this compound and assess its tumor-targeting capabilities.
Model:
-
Xenograft Tumor Model: Athymic nude mice are commonly used, with human cancer cells subcutaneously or orthotopically implanted.
Procedure:
-
Tumor Implantation: Inject cancer cells into the desired location in the mice and allow the tumors to grow to a suitable size.
-
Dye Administration: Inject this compound intravenously into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection, image the mice using a near-infrared fluorescence imaging system.
-
Ex Vivo Analysis: After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-background ratio and assess targeting efficiency.
Conclusion
While direct and extensive research on the specific molecular interactions of this compound is still emerging, the wealth of data on the closely related ICG provides a robust framework for understanding its mechanism of action. The primary drivers of its utility in biological imaging are the enhanced permeability and retention effect in tumors and an active, clathrin-mediated endocytic uptake by proliferating cells, leading to its accumulation in lysosomes. Its distinct feature of renal clearance makes it particularly valuable for applications such as ureter visualization. Further research is warranted to fully elucidate the unique properties of this compound and to quantify its pharmacokinetic and pharmacodynamic parameters to optimize its clinical applications.
References
Hydrophilicity and Renal Clearance of Nerindocianine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerindocianine is a near-infrared (NIR) cyanine (B1664457) dye with potential applications in biomedical imaging and diagnostics. A critical aspect of its clinical translation and efficacy is its pharmacokinetic profile, particularly its hydrophilicity and subsequent route of elimination from the body. This technical guide provides an in-depth exploration of the core principles governing the hydrophilicity and renal clearance of this compound, drawing upon data from analogous cyanine dyes to illustrate these concepts. While specific quantitative data for this compound is not extensively available in public literature, this guide will equip researchers with a robust understanding of the expected physicochemical properties and the experimental methodologies required for their determination.
The Critical Role of Hydrophilicity in Pharmacokinetics
The hydrophilicity of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For imaging agents like this compound, hydrophilicity dictates the mechanism of clearance from the body. Highly lipophilic compounds tend to be eliminated through the hepatobiliary system, while hydrophilic compounds are more likely to undergo renal clearance.
The balance between lipophilicity and hydrophilicity is often quantified by the partition coefficient (LogP) and distribution coefficient (LogD). A lower LogP/LogD value indicates greater hydrophilicity. For cyanine dyes, increasing hydrophilicity has been shown to shift the elimination pathway from hepatic to renal. This is a desirable characteristic for many imaging applications as it can lead to faster clearance, reduced background signal, and lower potential for toxicity associated with hepatic accumulation.
Quantitative Data on Cyanine Dye Hydrophilicity and Renal Clearance
To illustrate the relationship between chemical structure, hydrophilicity, and renal clearance, the following table summarizes data for representative cyanine dyes. It is anticipated that this compound, being a sulfonated cyanine dye, will exhibit properties favoring renal excretion.
| Compound | Structure/Modification | LogP/LogD (Predicted/Experimental) | Primary Clearance Route | Reference Compound |
| Indocyanine Green (ICG) | Lipophilic parent structure | High | Hepatobiliary | Yes |
| SIDAG | Increased sulfonation | Lower than ICG | Predominantly Renal | Yes |
| IR-783 | Sulfonated heptamethine | Moderate | Mixed, with significant renal component | Yes |
| This compound | Sulfonated indocyanine | Not Publicly Available | Predicted: Predominantly Renal | Target |
Note: The data for ICG, SIDAG, and IR-783 are based on published literature and are provided for comparative purposes to infer the likely properties of this compound.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To quantify the hydrophilicity/lipophilicity of this compound.
Methodology: Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate (B84403) buffer solution (pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by vigorous mixing for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Mix a known volume of the this compound stock solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1 hour) to allow for partitioning. Let the phases separate completely.
-
Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
In Vivo Renal Clearance Assessment
Objective: To determine the rate and extent of this compound excretion via the kidneys in a preclinical model.
Methodology: Murine Model with Fluorescence Imaging
-
Animal Model: Utilize healthy adult mice (e.g., BALB/c).
-
Dosing: Administer a single intravenous (IV) bolus of this compound at a defined concentration.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) via a cannulated vessel.
-
Urine Collection: House the animals in metabolic cages to allow for the collection of urine over a 24-hour period.
-
Tissue Biodistribution (Optional): At the end of the study, euthanize the animals and harvest major organs (kidneys, liver, spleen, etc.) for ex vivo fluorescence imaging.
-
Quantification:
-
Determine the concentration of this compound in plasma and urine samples using a fluorescence plate reader or HPLC with a fluorescence detector.
-
Quantify the fluorescence intensity in the harvested organs.
-
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentration-time profile.
-
Determine key pharmacokinetic parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate the percentage of the injected dose excreted in the urine.
-
Signaling Pathways and Mechanisms of Renal Clearance
The renal clearance of small molecules like this compound is a multi-step process involving glomerular filtration, tubular secretion, and tubular reabsorption. For hydrophilic, anionic dyes, the primary mechanisms are glomerular filtration and active tubular secretion via organic anion transporters (OATs).
Conclusion
The hydrophilicity of this compound is a paramount factor governing its in vivo behavior and ultimate clinical utility. Based on the properties of structurally similar sulfonated cyanine dyes, it is strongly hypothesized that this compound will exhibit favorable hydrophilic characteristics, leading to efficient renal clearance. This rapid elimination is advantageous for a diagnostic imaging agent, as it would likely result in a high signal-to-noise ratio and a favorable safety profile. The experimental protocols detailed in this guide provide a clear framework for the definitive characterization of this compound's hydrophilicity and renal clearance profile, which are essential steps in its continued development. Further preclinical studies are warranted to generate specific quantitative data for this compound to confirm these predictions and support its progression towards clinical applications.
The Safety Profile and Cytotoxicity of Neridronate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. It is approved in Italy for the treatment of osteogenesis imperfecta, Paget's disease of bone, and Complex Regional Pain Syndrome (CRPS) Type I.[1] Its mechanism of action, centered on the disruption of the mevalonate (B85504) pathway in osteoclasts, underpins its therapeutic effects. This technical guide provides a comprehensive overview of the safety profile and cytotoxicity of neridronate, drawing from clinical trial data and preclinical in vitro studies. The information is presented to support further research and development of this compound.
Clinical Safety Profile
Neridronate is generally well-tolerated, with a safety profile consistent with other parenteral aminobisphosphonates.[2] The most commonly reported adverse events are transient and manageable.
Adverse Events from Clinical Trials
The following table summarizes the adverse events reported in a randomized, double-blind, placebo-controlled study of intramuscular neridronate for the treatment of Complex Regional Pain Syndrome Type 1.
| Adverse Event Category | Neridronate Group (N=41) | Placebo Group (N=37) |
| Total Adverse Events (AEs) | 114 in 26 patients (63.4%) | 45 in 17 patients (45.9%) |
| Treatment-Related AEs (TAEs) | 74 in 18 patients (43.9%) | 19 in 9 patients (24.3%) |
| Most Common TAEs | Acute-phase reaction (flu-like syndrome with polyarthralgia and/or fever not exceeding 38°C), local injection site reactions | Not specified |
| Severe AEs | None reported | None reported |
| Serious Drug-Related AEs | None reported | None reported |
Data from a randomized, double-blind, placebo-controlled study of intramuscular neridronate in CRPS-1 patients.[2]
Common Side Effects:
-
Acute-Phase Reaction: This is a common side effect of aminobisphosphonates and typically manifests as flu-like symptoms, including fever, myalgia, and arthralgia.[3] These symptoms are usually mild to moderate, occur within 48 hours of the first dose, and resolve within a few days.[3] Acetaminophen can be used for symptomatic relief.
-
Gastrointestinal Discomfort: Nausea, vomiting, diarrhea, and abdominal pain have been reported. These effects are generally mild and transient.
-
Musculoskeletal Pain: Bone, joint, or muscle pain can occur but is typically temporary.
-
Local Injection Site Reactions: Pain and inflammation at the injection site can occur with intramuscular administration.
Less Common and Rare Side Effects:
-
Renal Toxicity: This is a serious but less common side effect, with a higher risk in patients with pre-existing kidney conditions or those receiving high doses.
-
Osteonecrosis of the Jaw (ONJ): A rare but serious complication associated with bisphosphonate use. Good oral hygiene and avoiding invasive dental procedures during treatment can mitigate the risk.
-
Allergic Reactions: Rash, itching, swelling, dizziness, and difficulty breathing are possible.
Cytotoxicity of Neridronate
The primary cytotoxic target of neridronate is the osteoclast. By inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, neridronate disrupts essential cellular processes, leading to osteoclast apoptosis. Preclinical studies have also investigated its cytotoxic effects on various cancer cell lines.
In Vitro Cytotoxicity Data
The following table summarizes the available quantitative data on the in vitro cytotoxicity of neridronate. Further research is needed to expand this dataset.
| Cell Line | Assay | Drug Formulation | IC50 / EC50 | Comments | Reference |
| MDA-MB-231 (Human Breast Cancer) | MTT Assay | Liposomal Neridronate | EC50 is 50 times lower than free neridronate | The study highlights the enhanced cytotoxic effect of liposomal delivery. The exact EC50 values were not available in the abstract. | |
| MDA-MB-231 (Human Breast Cancer) | MTT Assay | Free Neridronate | Not specified | - | |
| U87-MG (Human Glioblastoma) | MTT Assay | Free and Liposomal Neridronate | Not specified | - | |
| Caco-2 (Human Colorectal Adenocarcinoma) | MTT Assay | Free and Liposomal Neridronate | Not specified | - | |
| Human Osteoblasts | Not specified | Neridronate | Toxic effect at high doses | Neridronate induced a dose-dependent increase in osteocalcin (B1147995) synthesis, with toxicity observed at higher concentrations. Specific toxic concentrations were not provided. |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Clinical Trial Protocol for Complex Regional Pain Syndrome Type 1 (CRPS-1)
This section outlines a typical methodology for a randomized, double-blind, placebo-controlled clinical trial of neridronate in patients with CRPS-1.
1. Patient Population:
-
Adults (18-80 years) diagnosed with CRPS-1 according to the Budapest criteria.
-
Exclusion criteria typically include CRPS Type 2, significant renal impairment, and pregnancy or breastfeeding.
2. Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patients are randomly assigned to receive either neridronate or a placebo.
3. Investigational Product and Dosage:
-
Intramuscular (IM) Administration: 25 mg of neridronate administered daily for 16 consecutive days.
-
Intravenous (IV) Administration: 100 mg of neridronate administered every 3 days for a total of four infusions.
4. Outcome Measures:
-
Primary Efficacy Endpoint: Change in pain intensity from baseline, often measured using a Visual Analogue Scale (VAS).
-
Secondary Efficacy Endpoints:
-
Proportion of patients with a ≥50% reduction in VAS score.
-
Changes in clinical signs and symptoms (e.g., edema, allodynia, hyperalgesia).
-
Quality of life assessments (e.g., SF-36 questionnaire).
-
Pain assessment using tools like the McGill Pain Questionnaire.
-
5. Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Clinical laboratory tests (hematology, biochemistry, urinalysis).
-
Vital signs.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of neridronate on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
-
The selected cancer cell line (e.g., MDA-MB-231) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
3. Drug Treatment:
-
Cells are treated with various concentrations of neridronate (free or liposomal) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle used to dissolve the drug.
4. MTT Assay:
-
After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
5. Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage of the control group.
-
The EC50 or IC50 value is determined by plotting cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Neridronate's Action on Osteoclasts
References
- 1. In vitro assessment of liposomal neridronate on MDA-MB-231 human breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 2. Pegylated Liposomal Alendronate Biodistribution, Immune Modulation, and Tumor Growth Inhibition in a Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Ureter Imaging with Nerindocianine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Real-time intraoperative visualization of the ureters is critical for preventing iatrogenic injuries during abdominopelvic surgeries. Near-infrared (NIR) fluorescence imaging has emerged as a powerful technology to enhance the visibility of anatomical structures. Nerindocianine, a class of indocyanine dyes, offers a promising solution for targeted ureter imaging. This document provides detailed application notes and protocols for the use of this compound and other related NIR dyes for in vivo ureter imaging, based on currently available research. While "this compound" is a specific compound, the literature often refers to similar molecules like IRDye 800BK and IS-001 in the context of ureter visualization. This document will address these compounds to provide a comprehensive overview.
Principle of a Ureter-Specific NIR Dye
The primary mechanism for ureter-specific imaging with these NIR dyes is their rapid and efficient renal clearance. Following intravenous administration, these molecules are filtered from the blood by the kidneys and excreted into the urine. As the fluorescent urine passes through the ureters, the structures become brightly illuminated under NIR light, allowing for clear demarcation from surrounding tissues. Zwitterionic fluorophores, such as ZW800-1, are designed for exclusive renal clearance, minimizing background signal from other organs.
Quantitative Data Summary
The following tables summarize the quantitative data for three key NIR dyes used in preclinical and clinical studies for in vivo ureter imaging.
Table 1: this compound (IRDye 800BK) - Porcine Model Data
| Parameter | Value | Reference |
| Animal Model | Pig (Sus scrofa domesticus) | [1] |
| Dye | IRDye 800BK (this compound sodium) | [1] |
| Dose | 0.15 mg/kg | [1] |
| Administration Route | Intravenous (IV) | [1] |
| Time to Ureter Visualization | 5 minutes | [1] |
| Duration of Visualization | At least 60 minutes | [1] |
| Imaging System | da Vinci Si with Firefly™ technology | [1] |
| Peak Visualization (Subjective) | ~20 minutes | [1] |
| Target-to-Background Ratio (TBR) | Positive TBR at all time points (5, 20, 40, 60 min) with no statistical difference over time. | [1] |
Table 2: IS-001 - Human Clinical Trial Data (Phase I)
| Parameter | Value | Reference |
| Study Population | Patients undergoing robotic hysterectomy | [2] |
| Dye | IS-001 | [2] |
| Doses Tested | 10 mg, 20 mg, 40 mg | [2] |
| Administration Route | Intravenous (IV) | [2] |
| Time to Ureter Visualization | Within 10 minutes | [3] |
| Optimal Dose for Strongest Fluorescence | 40 mg | [2] |
| Duration of Clinically Useful Fluorescence | 30+ minutes | |
| Imaging System | da Vinci® Surgical System with Firefly® | [2] |
| Subjective Fluorescence Score (at 10 min, 40 mg dose) | "Strong" in all 8 subjects | [2] |
| Plasma Half-life (t1/2) | 0.5 to 2.5 hours | [2] |
Table 3: ZW800-1 - Human Clinical Trial Data
| Parameter | Value | Reference |
| Study Population | Patients undergoing laparoscopic abdominopelvic surgery | [4] |
| Dye | ZW800-1 | [4] |
| Doses Tested | 1.0 mg, 2.5 mg, 5.0 mg | [4] |
| Administration Route | Intravenous (IV) bolus | [4] |
| Time to Ureter Visualization | Within minutes | [5] |
| Optimal Dose for Sustained Signal | 2.5 mg | [4] |
| Duration of Visualization | At least 3.6 hours (longest surgery in study) | [4][6] |
| Imaging System | Olympus® imaging system, da Vinci® robot Firefly® imaging system | [3][4] |
| Mean Signal-to-Background Ratio (SBR) at 1 hour (1.0 mg dose) | 2.3 | [4] |
| Mean Signal-to-Background Ratio (SBR) at 1 hour (2.5 mg dose) | 2.7 | [4] |
Experimental Protocols
Protocol 1: In Vivo Ureter Imaging in a Porcine Model using this compound (IRDye 800BK)
1. Dye Preparation:
-
Reconstitute lyophilized IRDye 800BK in sterile phosphate-buffered saline (PBS) or sterile water for injection to the desired concentration.
-
Ensure complete dissolution by gentle vortexing.
-
Filter the solution through a 0.22 µm sterile filter before administration.
2. Animal Preparation:
-
Anesthetize the pig according to standard institutional animal care and use committee (IACUC) protocols.
-
Establish intravenous access, typically in an ear vein.
3. Administration:
-
Administer a single bolus intravenous injection of IRDye 800BK at a dose of 0.15 mg/kg.[1]
4. Imaging Procedure:
-
The surgical procedure (e.g., laparoscopy) can commence immediately after dye administration.
-
Utilize a NIR fluorescence imaging system capable of exciting at ~780 nm and detecting emission at ~800 nm (e.g., da Vinci Firefly™).
-
Begin monitoring for ureter fluorescence approximately 5 minutes post-injection.[1]
-
The ureters will appear as bright structures against a darker background.
-
Record images and videos at various time points (e.g., 5, 20, 40, 60 minutes) to assess the duration and intensity of the fluorescence.
5. Data Analysis:
-
Quantify the fluorescence intensity of the ureter and adjacent background tissue using image analysis software.
-
Calculate the Target-to-Background Ratio (TBR) by dividing the mean fluorescence intensity of the ureter by the mean fluorescence intensity of the background.
Protocol 2: In Vivo Ureter Imaging in a Clinical Setting using IS-001
1. Patient Selection and Consent:
-
Enroll patients scheduled for abdominopelvic surgery where ureter identification is critical.
-
Obtain informed consent according to institutional review board (IRB) and regulatory guidelines.
2. Dye Preparation and Administration:
-
IS-001 is typically provided as a sterile solution for injection.
-
At the beginning of the surgical procedure, under anesthesia, administer the appropriate dose of IS-001 intravenously. A dose of 40 mg has been shown to provide the strongest fluorescence.[2]
3. Surgical and Imaging Procedure:
-
Proceed with the planned robotic-assisted surgery (e.g., hysterectomy) using a NIR-enabled endoscopic system like the da Vinci® Surgical System with Firefly®.[2]
-
Activate the NIR imaging mode approximately 10 minutes after injection to start visualizing the ureters.[3]
-
The surgeon can toggle between white light and NIR fluorescence modes to correlate the fluorescent signal with the anatomical structures.
-
Continuously assess ureter visibility throughout the procedure.
4. Data Collection and Assessment:
-
A subjective assessment of ureter fluorescence intensity can be performed by the surgeon at predefined time points (e.g., 10, 30, 60 minutes).[2]
-
Record high-quality images and videos for post-operative analysis.
-
Plasma samples can be collected at various time points to determine the pharmacokinetic profile of the dye.
Visualizations
Caption: Experimental workflow for in vivo ureter imaging.
Caption: Mechanism of this compound-based ureter imaging.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Image-Guided Surgery using Invisible Near-Infrared Light: Fundamentals of Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Near-infrared fluorescent molecular probes for imaging and diagnosis of nephro-urological diseases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02925D [pubs.rsc.org]
Application Notes and Protocols for IRDye 800BK in Sentinel Lymph Node Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sentinel lymph node (SLN) mapping is a critical diagnostic procedure for staging various types of cancers. The identification of the SLN, the first lymph node to which cancer cells are most likely to spread from a primary tumor, provides crucial prognostic information and guides further treatment decisions. Near-infrared (NIR) fluorescence imaging has emerged as a powerful, real-time, and non-radioactive method for SLN identification. IRDye 800BK is a hydrophilic, near-infrared fluorophore with potential applications in lymphatic imaging due to its spectral properties which allow for deep tissue penetration and minimal autofluorescence.
These application notes provide a comprehensive overview and detailed protocols for the use of IRDye 800BK in preclinical sentinel lymph node mapping in animal models. The information is curated for researchers in oncology, pharmacology, and imaging to facilitate the successful implementation of this technique.
Principle of NIR Fluorescence SLN Mapping
Near-infrared fluorescence imaging for SLN mapping relies on the administration of a fluorescent dye, such as IRDye 800BK, into the tissue surrounding a primary tumor. The dye is then naturally taken up by the lymphatic vessels and transported to the draining lymph nodes. An imaging system equipped with a light source to excite the fluorophore and a sensitive camera to detect the emitted NIR fluorescence is used to visualize the lymphatic channels and pinpoint the SLN in real-time. This technique offers high sensitivity and spatial resolution, enabling precise surgical guidance for SLN biopsy. While blue dyes are also used for SLN detection, they have limitations such as poor tissue penetration and a short retention time in the SLN[1].
Experimental Protocols
While specific protocols for unconjugated IRDye 800BK in rodent SLN mapping are not widely published, the following protocols are adapted from established methods using similar near-infrared dyes (e.g., ICG, IRDye 800CW conjugates) in various animal models. Researchers should optimize these protocols for their specific animal model and imaging system.
Protocol 1: Sentinel Lymph Node Mapping in a Murine Model
This protocol describes a general procedure for SLN mapping in a mouse model with a xenograft tumor.
Materials:
-
IRDye 800BK
-
Sterile phosphate-buffered saline (PBS) or sterile water for injection
-
Anesthetizing agent (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles (e.g., 30-gauge)
-
Animal model (e.g., nude mouse with a subcutaneous tumor)
-
NIR fluorescence imaging system with appropriate excitation and emission filters for IRDye 800BK (Excitation max ~778 nm, Emission max ~794 nm)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a standardized and approved protocol.
-
Place the animal on the imaging platform. Maintain body temperature using a heating pad.
-
Acquire a baseline pre-injection fluorescence image of the area of interest.
-
-
IRDye 800BK Administration:
-
Reconstitute IRDye 800BK in sterile PBS to the desired concentration. A starting concentration of 1 mg/mL has been used for similar dyes[2].
-
Inject a small volume (e.g., 20-50 µL) of the IRDye 800BK solution intradermally or subcutaneously at one or more points around the tumor.
-
-
Fluorescence Imaging:
-
Immediately after injection, begin acquiring fluorescence images of the injection site and the expected lymphatic drainage path.
-
Continue imaging at regular intervals (e.g., every 1-5 minutes) to visualize the lymphatic channels and the accumulation of the dye in the SLN. The time to visualize the SLN can range from a few minutes to an hour[1][3].
-
Once the SLN is identified, its location can be marked on the skin for subsequent surgical removal.
-
-
Ex Vivo Confirmation (Optional):
-
After in vivo imaging, the identified SLN and other regional lymph nodes can be surgically excised.
-
The excised nodes should be imaged ex vivo to confirm the fluorescence signal and to differentiate the SLN from non-sentinel nodes.
-
Protocol 2: Sentinel Lymph Node Mapping in a Rabbit Model
This protocol is adapted from a study using a nanocolloidal albumin-IRDye 800CW conjugate in a rabbit model, which can be informative for designing studies with IRDye 800BK[1][4].
Materials:
-
IRDye 800BK
-
Sterile saline
-
Anesthetizing agent
-
Syringes and needles
-
Rabbit model of lymphogenic metastasis
-
NIR fluorescence imaging system
Procedure:
-
Animal and Dye Preparation:
-
Anesthetize the rabbit according to an approved protocol.
-
Prepare the IRDye 800BK solution.
-
-
Dye Administration:
-
Administer the IRDye 800BK solution via four peritumoral subcutaneous injections, with a total volume of at least 1 mL[1].
-
-
Imaging:
Quantitative Data Summary
The following tables summarize quantitative data from studies using IRDye 800CW conjugates and other NIR dyes for SLN mapping, providing a reference for expected outcomes with IRDye 800BK.
Table 1: In Vivo SLN Detection Time and Retention
| Animal Model | Tracer | Time to SLN Visualization | Signal Retention at 24h | Reference |
| Rabbit | nanocolloidal albumin-IRDye 800CW | Within 5 minutes | No decrease in signal | [1][4] |
| Rabbit | ICG/HSA | Within 5 minutes | Strong decrease or disappearance | [1][4] |
| Rat | Methylene Blue (6.68 mM) | ~15 minutes to steady state | Signal weakened to near normal | [3] |
| Rat | ICG | Not specified | Signal still apparent | [3] |
Table 2: Signal-to-Background Ratios (SBR) in SLN Mapping
| Animal Model | Tracer | Mean SBR of SLN | Timepoint | Reference |
| Rat | Methylene Blue (3.34 mM) | 4.69 ± 1.23 | Not specified | [3] |
| Rat | Methylene Blue (6.68 mM) | 6.57 ± 1.45 | Not specified | [3] |
| Rat | Methylene Blue (13.37 mM) | 6.30 ± 1.48 | Not specified | [3] |
| Rat | Methylene Blue (26.74 mM) | 5.01 ± 1.39 | Not specified | [3] |
| Rat | Methylene Blue | ~33-fold increase from baseline | 20 minutes | [5][6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SLN mapping.
Mechanism of IRDye 800BK in SLN Mapping
Caption: Mechanism of IRDye 800BK lymphatic drainage.
Conclusion
IRDye 800BK holds promise as a valuable tool for preclinical sentinel lymph node mapping. Its near-infrared fluorescence properties are well-suited for in vivo imaging in animal models. The provided protocols and data, adapted from related studies, offer a solid foundation for researchers to develop and optimize their own SLN mapping experiments. Further studies are warranted to establish specific optimal dosing and imaging parameters for unconjugated IRDye 800BK in various animal models.
References
- 1. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 4. coilab.caltech.edu [coilab.caltech.edu]
- 5. Sentinel Lymph Nodes in the Rat: Noninvasive Photoacoustic and US Imaging with a Clinical US System1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coilab.caltech.edu [coilab.caltech.edu]
Application Notes and Protocols for Real-Time Intraoperative Imaging with Nerindocianine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerindocianine is a hydrophilic, near-infrared (NIR) fluorescent contrast agent designed for real-time intraoperative imaging. As a derivative of Indocyanine Green (ICG), this compound is specifically engineered for enhanced fluorescence and rapid renal clearance, making it particularly suitable for applications such as ureter visualization during complex surgical procedures. Its favorable pharmacokinetic profile minimizes background signal and allows for clear delineation of anatomical structures.
These application notes provide an overview of this compound, its properties, and protocols for its use in preclinical and clinical research settings. Due to the limited availability of extensive quantitative data and detailed protocols specifically for this compound in the public domain, this document also includes representative protocols and data for the closely related and well-established compound, Indocyanine Green (ICG), to serve as a practical guide for researchers.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C44H52N2O16S5 | [1][2] |
| CAS Number | 748120-01-6 | [1] |
| Key Features | Highly hydrophilic, primarily metabolized by the kidneys. | [1][2] |
| Primary Application | Non-invasive, intraoperative ureteral imaging. | [1][2] |
Principle of Action
This compound, upon intravenous administration, circulates through the bloodstream. Due to its high hydrophilicity, it is efficiently filtered by the kidneys and excreted into the urine.[1][2] When illuminated with near-infrared light, this compound emits fluorescence, allowing for real-time visualization of the ureters and other urinary tract structures. This principle is illustrated in the diagram below.
Caption: Mechanism of this compound for ureter visualization.
Preclinical Imaging Protocol: Ureter Visualization in a Porcine Model
This protocol is based on a study demonstrating the feasibility of this compound for ureter visualization.
Materials:
-
This compound (sterile solution)
-
Female pigs (animal model)[1]
-
Intravenous catheter
-
Near-infrared fluorescence imaging system with robotic platform (e.g., Firefly™ technology)[3]
-
Anesthesia and monitoring equipment
Procedure:
-
Anesthetize the animal according to standard laboratory procedures.
-
Establish intravenous access.
-
Administer this compound intravenously at a dose of 0.15 mg/kg.[1][3]
-
Initiate near-infrared fluorescence imaging.
-
Perform imaging for a total duration of at least 60 minutes.[3]
-
Record video and capture images at regular intervals (e.g., 5, 10, 20, 30, 60 minutes post-injection) to assess fluorescence intensity and target-to-background ratio.[3]
Expected Results:
-
Clear delineation of the ureters should be achievable from 5 minutes post-injection and persist for at least 60 minutes.[3]
-
The ureters should be clearly distinguishable from surrounding tissues.[3]
Clinical Considerations for Ureter Visualization
This compound is currently under evaluation in clinical trials for intraoperative ureter injury prevention (NCT03106038, NCT04636567).[1] The following considerations are based on general principles of intraoperative fluorescence imaging and data from studies with similar agents.
Patient Population:
-
Patients undergoing abdominopelvic or gynecologic surgery where ureter identification is critical.[4]
Imaging Systems:
-
Clinically approved near-infrared sensitive endoscopes or robotic systems with fluorescence imaging capabilities are required.[4]
Scoring of Fluorescence Intensity:
A 4-point scale can be used to subjectively assess ureter fluorescence intensity:[4]
-
0 = None
-
1 = Mild
-
2 = Moderate
-
3 = Strong
Representative Clinical Protocol: Intraoperative Ureter Visualization with ICG (as a reference for this compound)
This protocol describes the use of ICG for ureter visualization, which can serve as a template for designing studies with this compound.
Materials:
-
Indocyanine Green (ICG) for injection, USP
-
Sterile water for injection
-
Cystoscope
-
Ureteral catheters (e.g., 6-Fr)[5]
-
Laparoscopic or robotic surgical system with NIR imaging capabilities[5]
Procedure:
-
Patient Preparation: After induction of anesthesia, place the patient in the appropriate position for the planned surgery.
-
ICG Reconstitution: Reconstitute ICG powder with sterile water for injection to a final concentration of 2.5 mg/mL.[6]
-
Cystoscopic Administration:
-
Perform cystoscopy to identify the ureteral orifices.
-
Introduce a ureteral catheter into each ureter.
-
Instill a diluted ICG solution (e.g., 5 mL of 2.5 mg/mL solution) directly into each ureter via the catheter.[6]
-
-
Surgical Procedure and Imaging:
-
Proceed with the planned laparoscopic or robotic surgery.
-
Activate the NIR imaging mode on the surgical visualization system.
-
The ureters will appear fluorescent, allowing for real-time identification and tracing of their course.
-
-
Duration of Fluorescence: Ureteral fluorescence can be visualized for the duration of the surgery, with reports of visualization lasting up to 240 minutes.[5]
Caption: Workflow for intraureteral ICG administration.
Quantitative Data Analysis: Tumor-to-Background Ratio (TBR) with ICG (as a reference for this compound)
While specific quantitative data for this compound is not widely available, the following tables summarize representative TBR data from studies using ICG for tumor imaging. This data can serve as a benchmark for future studies with this compound.
Table 1: Tumor-to-Background Ratios of ICG in Animal Models
| Animal Model | Tumor Type | ICG Dose | Time Post-Injection | Peak TBR | Reference |
| Mouse | Flank Tumor | 1 mg/kg | 60 min | ~3.5 | [7] |
| Mouse | Flank Tumor | 0.3 mg/kg | 60 min | ~3.0 | [7] |
| Mouse | Footpad Cancer | 2 mg/kg | 12 h | 3.8 ± 0.4 | [8] |
| Mouse | Footpad Cancer | 5 mg/kg | 12 h | 5.2 ± 0.7 | [8] |
Table 2: Tumor-to-Normal Tissue Ratio (TNR) of ICG in Human Lung Cancer
| Imaging Window | TNR (Mean ± SD) | P-value | Reference |
| NIR-I | 2.4 ± 0.6 | < 0.001 | [9] |
| NIR-II | 3.9 ± 1.3 | < 0.001 | [9] |
Future Directions
Further research is needed to establish detailed protocols and gather extensive quantitative data for this compound across a range of applications. Head-to-head comparative studies with ICG will be valuable in elucidating the specific advantages of this compound in terms of fluorescence efficiency, pharmacokinetics, and clinical outcomes. As more data from ongoing clinical trials become available, these application notes will be updated to provide more specific guidance on the use of this promising new imaging agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. publis.icube.unistra.fr [publis.icube.unistra.fr]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Visualization of Ureters Using Indocyanine Green During Laparoscopic Surgeries: Can We Make Surgery Safer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Study of Indocyanine Green Fluorescence Imaging in Lung Cancer with Near-Infrared-I/II Windows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Nerindocianine with Other Imaging Modalities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nerindocianine, a fluorescent diagnostic contrast agent, in combination with various imaging modalities. This compound, also widely known as Indocyanine Green (ICG), is a near-infrared (NIR) fluorescent dye approved by the FDA for multiple clinical applications.[1][2][3] Its unique spectral properties and safety profile make it a versatile agent for multimodal imaging, enabling researchers and clinicians to obtain complementary anatomical and functional information.
This document outlines the principles and methodologies for combining this compound-based fluorescence imaging with Photoacoustic Imaging (PAI), Radionuclide Imaging (SPECT/PET), and Magnetic Resonance Imaging (MRI).
Section 1: this compound-Enhanced Near-Infrared (NIR) Fluorescence Imaging
Near-infrared (NIR) fluorescence imaging is an emerging technique that utilizes fluorescent dyes and specialized imaging devices to visualize anatomical structures and physiological processes in real-time.[1][4] The use of NIR light offers advantages such as deeper tissue penetration, reduced autofluorescence, and lower light scattering compared to visible light, making it suitable for intraoperative imaging.[1] this compound (ICG) is the most commonly used NIR contrast agent in clinical practice, with a fluorescence peak around 800 nm.[1]
Applications:
-
Angiography and Perfusion Assessment: Real-time visualization of blood flow and tissue perfusion in various surgical procedures, including reconstructive and gastrointestinal surgeries.[1][3][5]
-
Lymphatic Mapping: Identification of sentinel lymph nodes and lymphatic drainage pathways in cancer surgery.[1][2][3][6]
-
Tumor Delineation: Enhanced visualization of tumors and their margins due to the enhanced permeability and retention (EPR) effect in cancerous tissues.[1][3]
-
Ureteral Imaging: Non-invasive, intraoperative identification of ureters to prevent iatrogenic injury.[7]
Quantitative Data for this compound in NIR Fluorescence Imaging
| Parameter | Value | Application | Reference |
| Dosage (Intravenous) | 0.15 mg/kg | Ureteral Imaging | [7] |
| 2 mg/kg | Esophageal Cancer Detection | [8] | |
| 5 mg/kg | Pulmonary Nodule Detection | [3] | |
| Optimal Imaging Time | 12 hours post-injection | Esophageal Cancer Detection | [8] |
| 24 hours post-injection | Pulmonary Nodule Detection | [3] | |
| Penetration Depth | Up to 1.5 cm | General NIR Imaging | [9] |
Experimental Protocol: In Vivo NIR Fluorescence Imaging of Tumors
This protocol describes the intravenous administration of this compound for the intraoperative visualization of solid tumors.
Materials:
-
This compound (Indocyanine Green) sterile powder
-
Sterile Water for Injection
-
Syringes and needles for injection
-
NIR fluorescence imaging system (e.g., Stryker PINPOINT, Karl Storz VITOM)
-
Animal model with established tumors (e.g., subcutaneous xenografts in mice)
Procedure:
-
Reconstitution of this compound: Reconstitute the lyophilized this compound powder with Sterile Water for Injection to a final concentration of 5 mg/mL. Ensure complete dissolution and use within 6 hours.
-
Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol. Place the animal on the imaging stage.
-
This compound Administration: Administer the reconstituted this compound solution intravenously via the tail vein at a dose of 5 mg/kg body weight.
-
Imaging Time Point: Allow for the distribution and accumulation of the dye. For optimal tumor-to-background contrast, imaging is typically performed 24 hours post-injection.[3]
-
NIR Fluorescence Imaging:
-
Position the NIR camera over the region of interest (the tumor).
-
Illuminate the area with the NIR light source (typically ~780 nm).
-
Capture the fluorescence emission using the appropriate filter (typically >800 nm).
-
Acquire both white light and NIR fluorescence images for anatomical reference.
-
-
Image Analysis: Quantify the fluorescence intensity of the tumor and the surrounding normal tissue to calculate the tumor-to-background ratio (TBR).
Workflow for In Vivo NIR Fluorescence Imaging
Workflow for in vivo NIR fluorescence tumor imaging.
Section 2: Combining this compound with Photoacoustic Imaging (PAI)
Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound.[10] When a tissue is illuminated with a short laser pulse, the absorption of light by molecules like this compound leads to a transient thermoelastic expansion, generating ultrasound waves that can be detected by a transducer.[11] Encapsulating this compound into nanoparticles or polymersomes can enhance its photoacoustic signal and stability.[12]
Advantages of this compound-Enhanced PAI:
-
High Resolution: Provides detailed images of microvasculature.[10]
-
Improved Sensitivity: Exogenous contrast agents like this compound enhance the photoacoustic signal, allowing for the detection of a small number of cells.[12]
-
Deep Penetration: PAI can achieve greater imaging depths than pure optical imaging.[10]
Quantitative Data for this compound in Photoacoustic Imaging
| Parameter | Value | Application | Reference |
| Formulation | ICG J aggregates in 77 nm polymersomes | Breast and Ovarian Cancer Cell Imaging | [12] |
| ICG-conjugated single-wall carbon nanotubes | Tumor Imaging | [11] | |
| Signal Enhancement | 15-fold at 24h post-injection (ICG-RGD) | Choroidal Neovascularization Imaging | [10] |
| 196% at 120 min post-injection (ICG/SWCNT) | Tumor Imaging | [11] | |
| Excitation Wavelength | 700 nm | Choroidal Neovascularization Imaging | [10] |
| 740-820 nm | Sentinel Lymph Node Mapping with SWCNTs | [11] |
Experimental Protocol: Photoacoustic Imaging of Tumors with ICG-Loaded Nanoparticles
This protocol outlines the use of this compound-encapsulated nanoparticles for enhanced photoacoustic imaging of tumors.
Materials:
-
This compound-loaded nanoparticles (e.g., ICG-encapsulated micelles or polymersomes).[12][13]
-
Phosphate-buffered saline (PBS) for dilution.
-
Photoacoustic imaging system.
-
Animal model with established tumors.
Procedure:
-
Nanoparticle Preparation: Synthesize or obtain this compound-loaded nanoparticles. Characterize the size, encapsulation efficiency, and stability of the nanoparticles.
-
Animal Preparation: Anesthetize the animal as per the IACUC protocol.
-
Baseline Imaging: Acquire pre-injection photoacoustic images of the tumor region to establish a baseline signal.
-
Nanoparticle Administration: Inject the this compound-loaded nanoparticle suspension intravenously. The dose will depend on the specific nanoparticle formulation and ICG loading.
-
Post-Injection Imaging: Acquire photoacoustic images at multiple time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal time for tumor accumulation and contrast.
-
Image Analysis:
-
Reconstruct the photoacoustic images.
-
Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) at each time point.
-
Compare the post-injection signal to the pre-injection baseline to determine the signal enhancement.
-
Logical Relationship in Multimodal PAI and Fluorescence Imaging
Synergy between PAI and fluorescence imaging with this compound.
Section 3: Dual-Modality Imaging with this compound and Radionuclides
Combining NIR fluorescence imaging with radionuclide imaging (SPECT or PET) offers the advantages of both modalities: the high sensitivity and real-time intraoperative guidance of optical imaging, and the deep tissue penetration and quantitative capabilities of radionuclide imaging.[14][15] This is achieved by labeling a nanoparticle or a molecular probe with both this compound and a radionuclide (e.g., Technetium-99m, 99mTc).[15][16]
Applications:
-
Sentinel Lymph Node Biopsy: Preoperative scintigraphic localization of deep-seated sentinel nodes, followed by intraoperative NIR fluorescence guidance for precise excision.[15][16]
-
Drug Delivery and Pharmacokinetics: Tracking the biodistribution and target accumulation of drug-loaded nanoparticles.
Quantitative Data for Dual-Modality this compound/Radionuclide Imaging
| Parameter | Value | Application | Reference |
| Probe | 99mTc and ICG-loaded silica (B1680970) nanoparticles | Sentinel Lymph Node Biopsy | [15][16] |
| Nanoparticle Size | 30-50 nm | Sentinel Lymph Node Biopsy | [15] |
| Injected Volume/Dose | 0.1 mL (7.4 MBq 99mTc, 1 µg ICG derivative) | Sentinel Lymph Node Biopsy in rats | [15] |
Experimental Protocol: Dual-Modality Sentinel Lymph Node Mapping
This protocol describes the use of a 99mTc- and this compound-labeled nanoparticle probe for sentinel lymph node (SLN) mapping in a preclinical model.
Materials:
-
Dual-labeled nanoparticles (99mTc-ICG-Silica).
-
Gamma camera or SPECT/CT scanner.
-
NIR fluorescence imaging system.
-
Animal model (e.g., rat).
Procedure:
-
Probe Administration: Anesthetize the animal. Inject the dual-labeled nanoparticle solution submucosally or intradermally near the primary tumor site (e.g., into the tongue of a rat for cervical SLN mapping).[15]
-
Preoperative Radionuclide Imaging: At a designated time post-injection (e.g., 1-4 hours), perform scintigraphy or SPECT/CT imaging to identify the location of the SLNs that have accumulated the radioactive nanoparticles.
-
Intraoperative NIR Fluorescence Imaging:
-
Make a surgical incision in the area identified by radionuclide imaging.
-
Use the NIR fluorescence imaging system to provide real-time visual guidance to the fluorescent SLNs.
-
Excise the identified fluorescent nodes.
-
-
Ex Vivo Confirmation:
-
Confirm the radioactivity of the excised nodes using a gamma counter.
-
Image the excised nodes with the NIR fluorescence system to confirm fluorescence.
-
Perform histopathological analysis to confirm the presence of metastatic cells.
-
Signaling Pathway for Dual-Modality Imaging Probe
Pathway of a dual-modality probe for SLN imaging.
Section 4: Correlating this compound Fluorescence with MRI
While not a direct combination in the same probe, "second-window" indocyanine green (SWIG) fluorescence imaging can be correlated with preoperative and postoperative Magnetic Resonance Imaging (MRI) with gadolinium contrast.[9][17] In neurosurgery, for example, the passive accumulation of ICG in high-grade gliomas can be visualized with NIR imaging, and this fluorescence has been shown to predict areas of gadolinium enhancement on MRI.[9][17] This provides surgeons with real-time, MRI-like feedback during the operation.[9]
Advantages:
-
Real-time Intraoperative Guidance: Provides immediate feedback on residual tumor tissue that corresponds to MRI enhancement.[9]
-
Improved Resection: May lead to increased rates of complete tumor resection.[17]
-
High Sensitivity: NIR imaging with SWIG has demonstrated high sensitivity for detecting neoplastic tissue.[17]
Quantitative Data for SWIG and MRI Correlation
| Parameter | Value | Application | Reference |
| Accuracy of Predicting Gd-Enhancement | 91% | High-Grade Glioma Resection | [17] |
| Smallest Detectable Residual Enhancement | 0.3 cm³ | High-Grade Glioma Resection | [17] |
Protocol: SWIG for Intraoperative Glioma Detection
This protocol is adapted from clinical studies in neurosurgery.
Materials:
-
This compound (Indocyanine Green).
-
Sterile saline for dilution.
-
NIR-capable operating microscope or imaging system.
-
Preoperative gadolinium-enhanced MRI scans.
Procedure:
-
Preoperative Administration: Administer this compound intravenously at a dose of 5 mg/kg approximately 24 hours before surgery.
-
Surgical Exposure: Perform the craniotomy and expose the dura mater.
-
Pre-Durotomy Imaging: Use the NIR imaging system to visualize fluorescence through the intact dura. Tumors up to 13.3 mm below the dura have been visualized.[9]
-
Post-Durotomy Imaging: After opening the dura, use the NIR system to identify the fluorescent tumor tissue on the cortical surface.
-
Guided Resection:
-
Perform tumor resection under white light, guided by neuronavigation based on preoperative MRI.
-
Periodically switch to NIR mode to assess the resection margins for any residual fluorescence.
-
-
Post-Resection Imaging: After the surgeon believes a complete resection has been achieved, thoroughly inspect the entire resection cavity with the NIR imaging system. Any remaining fluorescence suggests residual tumor.
-
Postoperative Correlation: Compare the final intraoperative NIR images with the postoperative gadolinium-enhanced MRI to confirm the extent of resection and correlate any residual fluorescence with residual enhancement.
Experimental Workflow for SWIG and MRI Correlation
Workflow correlating SWIG NIR imaging with MRI.
These application notes and protocols provide a framework for integrating this compound into multimodal imaging strategies. Researchers and clinicians are encouraged to adapt these methodologies to their specific research questions and clinical needs, always adhering to institutional and regulatory guidelines. The combination of this compound with diverse imaging modalities holds significant promise for advancing preclinical research, drug development, and intraoperative surgical guidance.
References
- 1. Applications of indocyanine green based near-infrared fluorescence imaging in thoracic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Near-Infrared Fluorescence Imaging with Indocyanine Green in Totally Laparoscopic Distal Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical use of near-infrared fluorescence imaging with indocyanine green in thoracic surgery: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of indocyanine green based near-infrared fluorescence imaging in thoracic surgery - Zhou - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Update on near infrared imaging technology: indocyanine green and near infrared technology in the treatment of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of near-infrared fluorescence imaging with indocyanine green in mediastinal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Near-infrared fluorescent imaging with indocyanine green in rabbit and patient specimens of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-Infrared Imaging with Second-Window Indocyanine Green in Newly Diagnosed High-Grade Gliomas Predicts Gadolinium Enhancement on Postoperative Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indocyanine green-enhanced multimodal photoacoustic microscopy and optical coherence tomography molecular imaging of choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indocyanine Green J Aggregates in Polymersomes for Near-Infrared Photoacoustic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor homing indocyanine green encapsulated micelles for near infrared and photoacoustic imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-Modal Nano-Probes for Radionuclide and 5-color Near Infrared Optical Lymphatic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual-modality imaging with 99mTc and fluorescent indocyanine green using surface-modified silica nanoparticles for biopsy of the sentinel lymph node: an animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual-modality imaging with 99mTc and fluorescent indocyanine green using surface-modified silica nanoparticles for biopsy of the sentinel lymph node: an animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Near-Infrared Imaging with Second-Window Indocyanine Green in Newly Diagnosed High-Grade Gliomas Predicts Gadolinium Enhancement on Postoperative Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Tissue Analysis Using Nerindocianine (IRDye 800BK) Fluorescence
A Note on Terminology: Nerindocianine is a near-infrared (NIR) fluorescent dye, also recognized by its research name, IRDye 800BK. In literature and applications, it is closely related to IRDye 800CW, another widely used NIR dye with similar spectral properties. The following application notes and protocols are compiled based on the available information for this compound (IRDye 800BK) and supplemented with data from the closely related and well-documented IRDye 800CW to provide a comprehensive guide.
Introduction to this compound for Ex Vivo Tissue Analysis
This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically with an absorption maximum around 774 nm and an emission maximum around 790 nm.[1] This spectral window (NIR-I, 650-900 nm) is highly advantageous for biological imaging due to the reduced absorption and scattering of light by endogenous biomolecules such as hemoglobin and water, as well as minimal tissue autofluorescence.[2] These properties lead to a high signal-to-noise ratio and deeper tissue penetration, making this compound an excellent tool for ex vivo analysis of tissue specimens.[2][3]
Key Applications in Ex Vivo Tissue Analysis:
-
Tumor Margin Delineation: Enhanced permeability and retention (EPR) effect in tumor tissues can lead to the accumulation of this compound, allowing for the clear visualization of tumor margins in resected specimens.
-
Lymph Node Mapping: Identification and analysis of sentinel and metastatic lymph nodes in excised tissue blocks.
-
Perfusion Assessment: Evaluation of blood supply and vascularization in tissue flaps and organ resections.
-
Biodistribution Studies: Quantification of the dye's accumulation in various organs and tissues following in vivo administration.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound (IRDye 800BK) and its analogue, IRDye 800CW, in ex vivo tissue analysis.
Table 1: Spectral and Physicochemical Properties of this compound (IRDye 800BK/CW)
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~774 nm | |
| Maximum Emission Wavelength (λem) | ~790 nm | |
| Molecular Weight | ~1166 g/mol | |
| Solubility | Water, PBS |
Table 2: Example Quantitative Parameters for Ex Vivo Tissue Imaging
| Application | Tissue Type | Dye Concentration | Imaging System | Target-to-Background Ratio (TBR) | Reference |
| Ureter Delineation | Porcine Ureter | 1:4 to 1:256 dilution of 1 mg/mL stock | Laparoscopic NIR system | 6.6 - 10.2 | |
| Tumor Delineation | Head and Neck Squamous Cell Carcinoma | 100 µg/mL (topical) | Fluorescence Imaging System | 2.56 ± 0.39 | |
| Lymph Node Mapping | N/A (in vivo administration) | 0.15 mg/kg (IV) | Laparoscopic NIR system | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound (IRDye 800BK) Staining Solution
Materials:
-
This compound (IRDye 800BK) powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile PBS to a concentration of 1 mg/mL.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution.
-
Clarification: Centrifuge the solution at high speed for 5-10 minutes to pellet any undissolved particulates.
-
Working Solution: Prepare the final working solution by diluting the stock solution in PBS to the desired concentration (e.g., 10-100 µg/mL for topical staining). The optimal concentration should be determined empirically for each application.
Protocol 2: Ex Vivo Staining of Fresh Tissue Specimens
This protocol is suitable for the rapid staining and imaging of freshly resected tissues, for example, for intraoperative margin assessment.
Materials:
-
Freshly excised tissue specimen
-
This compound working solution (Protocol 1)
-
Sterile PBS
-
Petri dish or other suitable container
-
NIR fluorescence imaging system
Procedure:
-
Tissue Preparation: Immediately after excision, place the fresh tissue specimen in a petri dish.
-
Washing: Gently wash the tissue with sterile PBS to remove excess blood and debris.
-
Staining: Apply the this compound working solution topically to the tissue surface. This can be done by spraying or incubation. For incubation, submerge the tissue in the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the tissue thoroughly with PBS to remove unbound dye and reduce background fluorescence.
-
Imaging: Proceed immediately to imaging using a NIR fluorescence imaging system equipped with appropriate excitation and emission filters for IRDye 800BK (Excitation: ~770-780 nm, Emission: >790 nm).
Protocol 3: Staining of Fixed, Paraffin-Embedded Tissue Sections
This protocol is adapted from standard immunohistochemistry procedures for the analysis of archived tissue sections.
Materials:
-
Paraffin-embedded tissue sections on microscope slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
PBS
-
This compound working solution (Protocol 1)
-
Mounting medium (low fluorescence)
-
Coverslips
-
Fluorescence microscope with NIR capabilities
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Immerse slides in 50% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Staining:
-
Incubate the rehydrated tissue sections with the this compound working solution for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount a coverslip over the tissue section using a low-fluorescence mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with a NIR camera and appropriate filter sets for IRDye 800BK.
-
Signaling Pathways and Mechanisms of Uptake
Currently, the primary mechanism for this compound accumulation in tumors in vivo is attributed to the Enhanced Permeability and Retention (EPR) effect . This is a passive targeting mechanism where the leaky vasculature and poor lymphatic drainage of tumors lead to the accumulation of macromolecules and nanoparticles. While this compound itself is a small molecule, it can bind to plasma proteins, forming larger complexes that are then retained in the tumor microenvironment.
Direct evidence for the use of unconjugated this compound to visualize specific intracellular signaling pathways in ex vivo tissues is limited. However, when conjugated to targeting ligands such as antibodies or peptides, it can be used to visualize specific cell surface receptors and their downstream pathways. For example, an IRDye 800-conjugated peptide targeting membrane-bound Hsp70 has been used to visualize this protein on tumor cells, which is involved in stress response and survival signaling.
Future research may explore the potential of this compound for functional imaging of specific cellular processes ex vivo, such as changes in membrane potential or ion concentrations, which could be linked to various signaling pathways.
Visualizations of Workflows and Pathways
Experimental Workflow for Ex Vivo Fresh Tissue Analysis
Caption: Workflow for fresh tissue analysis.
Data Analysis Workflow for Quantitative Fluorescence Imaging
Caption: Quantitative image analysis workflow.
Conceptual Diagram of EPR-Mediated Dye Accumulation
Caption: EPR effect in tumor tissue.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient dye concentration. | Increase the concentration of the this compound working solution. |
| Inadequate incubation time. | Increase the staining incubation time. | |
| Photobleaching. | Minimize exposure of stained tissues to light. Use an anti-fade mounting medium for fixed sections. | |
| High Background | Incomplete removal of unbound dye. | Increase the number and duration of washing steps after staining. |
| Autofluorescence of tissue. | Ensure the use of appropriate emission filters to separate the this compound signal from autofluorescence. | |
| Non-specific binding. | For fixed sections, consider using a blocking solution (e.g., BSA or serum) before staining. | |
| Uneven Staining | Incomplete coverage of tissue with staining solution. | Ensure the entire tissue surface is in contact with the staining solution. |
| Tissue drying out during incubation. | Use a humidified chamber for staining fixed sections. |
For more detailed troubleshooting, especially when using this compound conjugated to antibodies, refer to standard immunohistochemistry troubleshooting guides.
References
Application Notes and Protocols for Labeling Proteins and Peptides with IRDye® 800CW
These application notes provide detailed protocols for labeling proteins and peptides with IRDye 800CW, a near-infrared (NIR) fluorescent dye. This dye is ideal for a variety of applications, including Western blotting, In-Cell Western™ assays, fluorescence microscopy, and in vivo imaging, due to its high fluorescence intensity and low background in the NIR spectrum.[1]
Introduction to IRDye 800CW
IRDye 800CW is a bright and photostable fluorescent dye with excitation and emission maxima in the near-infrared spectrum, at approximately 774 nm and 789 nm, respectively.[2] This region is optimal for biological imaging as it minimizes autofluorescence from tissues and other biological components, leading to a high signal-to-noise ratio.[1] The dye is available with different reactive groups, primarily N-hydroxysuccinimide (NHS) ester and maleimide (B117702), allowing for covalent labeling of various functional groups on proteins and peptides.
Key Features of IRDye 800CW:
-
Near-Infrared Fluorescence: Reduces background autofluorescence for enhanced sensitivity.[1]
-
High Brightness: Provides intense fluorescent signal.[1]
-
Versatile Labeling Chemistries: Available as NHS ester for labeling primary and secondary amines (e.g., lysine (B10760008) residues) and as maleimide for labeling free sulfhydryl groups (e.g., cysteine residues).
-
Aqueous Solubility: IRDye 800CW has high water solubility, making it suitable for labeling reactions in aqueous buffers.
Quantitative Data
The following tables summarize the key quantitative data for IRDye 800CW NHS Ester and Maleimide derivatives.
Table 1: Physicochemical Properties of IRDye 800CW Derivatives
| Property | IRDye 800CW NHS Ester | IRDye 800CW Maleimide | IRDye 800CW Carboxylate (Control) |
| Molecular Weight | 1166.2 g/mol | 1191 g/mol | 1091.1 g/mol |
| Chemical Formula | C₅₀H₅₄N₃Na₃O₁₇S₄ | Not specified | Not specified |
| Purity | ≥80% | Not specified | Not specified |
| Correction Factor at 280 nm | 3% | Not specified | 3% |
Table 2: Spectroscopic Properties of IRDye 800CW NHS Ester
| Solvent | Excitation Maxima (nm) | Emission Maxima (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Methanol | 778 | 794 | 300,000 |
| PBS | 774 | 789 | 240,000 |
| 1:1 PBS:Methanol | 777 | 791 | 270,000 |
| Data sourced from product information sheets. |
Experimental Protocols
This section provides detailed protocols for labeling proteins and peptides with IRDye 800CW NHS Ester and Maleimide.
IRDye 800CW NHS ester reacts with primary and secondary amines, such as the side chain of lysine residues, to form a stable amide bond.
Materials:
-
IRDye 800CW NHS Ester
-
Protein or peptide to be labeled
-
Amine-free buffer (e.g., 1X PBS, pH 8.5)
-
Anhydrous DMSO or water for dye reconstitution
-
Purification columns (e.g., desalting spin columns, size-exclusion chromatography)
Protocol:
-
Protein/Peptide Preparation:
-
Dissolve the protein or peptide in an amine-free buffer (e.g., PBS) at a pH of 8.5. Buffers containing primary amines like Tris will compete with the labeling reaction and should be avoided.
-
Ensure the protein/peptide is at a high concentration to maximize labeling efficiency.
-
-
Dye Reconstitution:
-
Reconstitute the lyophilized IRDye 800CW NHS Ester in anhydrous DMSO or high-purity water to a concentration of 10-20 mg/mL.
-
Dye reconstituted in DMSO is stable for up to two weeks at -20°C, while dye in water should be used immediately.
-
-
Conjugation Reaction:
-
The optimal dye-to-protein molar ratio depends on the molecular weight of the protein. For a typical IgG antibody (~160 kDa), a final dye/protein ratio of 1:1 to 2:1 is recommended, which requires approximately 0.03 mg of dye per 1 mg of protein.
-
Add the reconstituted dye to the protein/peptide solution.
-
Incubate the reaction for 2 hours at room temperature (20°C), protected from light.
-
-
Purification:
-
Remove unconjugated dye using a desalting spin column, size-exclusion chromatography, or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 778 nm (for the dye).
-
The contribution of the dye to the absorbance at 280 nm is 3% and should be accounted for in the calculation.
-
Diagram 1: IRDye 800CW NHS Ester Labeling Workflow
Caption: Workflow for labeling proteins and peptides with IRDye 800CW NHS Ester.
IRDye 800CW maleimide reacts with free sulfhydryl (-SH) groups, such as those on cysteine residues, to form a stable thioether bond. This chemistry allows for more site-specific labeling if the protein or peptide has a limited number of free cysteines.
Materials:
-
IRDye 800CW Maleimide
-
Protein or peptide with free sulfhydryl groups
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, DTT) if disulfide bonds need to be reduced
-
Anhydrous DMSO or water for dye reconstitution
-
Purification columns
Protocol:
-
Protein/Peptide Preparation:
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups using a reducing agent like TCEP or DTT.
-
Remove the excess reducing agent before adding the maleimide dye, as it will compete for the reaction.
-
Dissolve the protein or peptide in a buffer with a pH between 6.5 and 7.5. Reactions above pH 8.0 should be avoided as maleimides can react with amines at higher pH.
-
-
Dye Reconstitution:
-
Reconstitute the IRDye 800CW Maleimide in anhydrous DMSO or water.
-
-
Conjugation Reaction:
-
A 2-5 fold molar excess of dye to free sulfhydryl groups is generally recommended.
-
Add the reconstituted dye to the protein/peptide solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled conjugate using desalting spin columns, size-exclusion chromatography, HPLC, or dialysis to remove unreacted dye.
-
Diagram 2: IRDye 800CW Maleimide Labeling Workflow
Caption: Workflow for labeling proteins and peptides with IRDye 800CW Maleimide.
Peptide Labeling Considerations
Labeling peptides with IRDye 800CW follows similar principles to protein labeling, but with some specific considerations.
-
Aqueous vs. Organic Phase Labeling: While aqueous-phase labeling is preferred for most peptides, hydrophobic peptides may require labeling in an organic solvent like anhydrous DMSO.
-
Purification: Reverse-phase HPLC is a highly effective method for purifying labeled peptides.
-
Site-Specific Labeling: For site-specific labeling, orthogonal chemistries like using maleimide to target a unique cysteine residue can be employed.
Applications
IRDye 800CW-labeled proteins and peptides are used in a wide range of applications, including:
-
Western Blotting: For highly sensitive detection of proteins.
-
In-Cell Western™ Assays: For quantitative analysis of proteins in fixed cells.
-
Fluorescence Microscopy: For visualizing the localization of proteins and peptides in cells and tissues.
-
In Vivo Imaging: The NIR properties of IRDye 800CW allow for deep tissue imaging in small animals with high signal-to-noise ratios. Receptor-targeted agents, such as EGF labeled with IRDye 800CW, have been used to detect and track tumors in mice.
Storage and Stability
-
Lyophilized Dye: Store at -20°C, protected from light and moisture, for up to one year.
-
Reconstituted Dye: In DMSO, the dye is stable for up to two weeks at -20°C. In water, it should be used immediately.
-
Labeled Conjugates: Store labeled proteins and peptides at -20°C, protected from light.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Nerindocianine Photobleaching in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Nerindocianine photobleaching during fluorescence microscopy. Given the limited specific data on this compound, the following recommendations are based on best practices for near-infrared (NIR) heptamethine cyanine (B1664457) dyes, such as the closely related IRDye 800CW.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is photobleaching a concern?
This compound is a near-infrared (NIR) fluorescent dye used in various imaging applications. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[1] This can compromise image quality, reduce experimental time windows, and affect the accuracy of quantitative measurements.
Q2: What is the primary mechanism behind this compound photobleaching?
While specific studies on this compound are limited, the photobleaching of heptamethine cyanine dyes, a class to which this compound belongs, is primarily caused by photooxidation.[2] The excited fluorophore reacts with molecular oxygen to generate reactive oxygen species (ROS), which then attack the dye's chemical structure, leading to its degradation.[3]
Q3: How can I minimize this compound photobleaching?
There are several strategies to reduce photobleaching, which can be broadly categorized into optimizing imaging parameters, using appropriate antifade reagents, and careful sample preparation.[4]
Q4: Are there alternatives to this compound with better photostability?
Yes, the field of fluorescent probe development is continually advancing. Dyes such as certain Alexa Fluor or aza-BODIPY derivatives have been engineered for enhanced photostability in the far-red and NIR regions. When selecting an alternative, consider the specific excitation and emission requirements of your experiment and microscope setup.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter with this compound photobleaching during your microscopy experiments.
Problem 1: Rapid signal loss during initial focusing and image acquisition.
This is a common issue, especially with high-intensity laser illumination.
| Potential Cause | Recommended Solution |
| Excessive Laser Power | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio (SNR). |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak, consider increasing the gain, being mindful of potential noise introduction. |
| Continuous Illumination | Use the "snap" or "single-shot" function for image capture instead of continuous live-view. Use transmitted light (e.g., DIC or phase contrast) for initial focusing and locating the region of interest. |
| Suboptimal Filter Sets | Ensure that your excitation and emission filters are correctly matched to this compound's spectral profile to maximize signal collection and minimize unnecessary light exposure. |
Problem 2: Gradual signal decay during time-lapse imaging.
Long-term imaging experiments are particularly susceptible to photobleaching.
| Potential Cause | Recommended Solution |
| Cumulative Photon Dose | Reduce the frequency of image acquisition to the minimum required for your experiment's temporal resolution. |
| Oxygen Availability | For fixed samples, use a high-quality antifade mounting medium. For live-cell imaging, consider specialized live-cell antifade reagents. |
| Sample Environment | Ensure your sample is healthy (for live-cell imaging) as stressed cells can be more prone to photodamage. |
Problem 3: Inconsistent fluorescence intensity across the field of view or between samples.
This can lead to inaccurate quantitative analysis.
| Potential Cause | Recommended Solution |
| Uneven Illumination | Check the alignment of your microscope's light path to ensure even illumination across the field of view. |
| Inconsistent Mounting | Use a consistent volume of mounting medium for each sample to ensure a uniform refractive index and sample thickness. |
| Differential Photobleaching | When comparing different samples, image them under identical conditions (laser power, exposure time, etc.) and for the same duration. |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells with this compound
This protocol provides a basic framework. Optimization of antibody and dye concentrations is recommended.
-
Cell Seeding and Fixation:
-
Seed cells on coverslips in a multi-well plate and culture overnight.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes (if targeting intracellular antigens).
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary antibody diluted in 1% BSA in PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with this compound-conjugated secondary antibody (or primary conjugate) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting:
-
Briefly rinse with deionized water.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges with nail polish for long-term storage.
-
Allow the mounting medium to cure (if applicable) as per the manufacturer's instructions before imaging.
-
Protocol 2: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium
This is a cost-effective option, but commercial formulations often provide better and more consistent performance. NPG is generally considered safe for cyanine dyes.
-
Prepare Stock Solutions:
-
10X PBS stock solution.
-
20% (w/v) n-propyl gallate (Sigma P3130) in dimethyl sulfoxide (B87167) (DMSO). NPG dissolves poorly in aqueous solutions.
-
-
Prepare Mounting Medium:
-
In a conical tube, mix 1 part 10X PBS with 9 parts glycerol (B35011) (ACS grade, 99-100% purity).
-
While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Store in single-use aliquots at -20°C, protected from light.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of cyanine dyes.
Caption: A logical workflow for troubleshooting this compound photobleaching.
References
- 1. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
Preventing IRDye 800BK aggregation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of IRDye 800BK in aqueous solutions.
Troubleshooting Guide
Problem: I observe a visible precipitate or cloudiness in my IRDye 800BK solution.
Possible Cause: This is a clear indication of significant dye aggregation. The hydrophobic nature of the cyanine (B1664457) dye core can lead to self-association and precipitation in aqueous environments, especially at high concentrations or in the presence of high ionic strength buffers.
Solution:
-
Immediate Action: Centrifuge the solution to pellet the aggregates. Use the supernatant for your experiment, but be aware that the actual dye concentration will be lower than intended. For critical applications, it is recommended to prepare a fresh solution.
-
Preventative Measures:
-
Reduce Concentration: Prepare more dilute stock solutions of IRDye 800BK.
-
Modify Solvent: Prepare the initial stock solution in anhydrous DMSO and store at -20°C.[1] Aqueous solutions should be prepared fresh for each use and discarded after.[1]
-
Add Surfactant: Incorporate a non-ionic surfactant such as Tween-20 at a final concentration of 0.05-0.1% in your aqueous buffer to help prevent aggregation.[2][3]
-
Problem: The fluorescence intensity of my IRDye 800BK-labeled conjugate is lower than expected.
Possible Cause: Fluorescence quenching due to dye aggregation is a common issue. When IRDye 800BK molecules are in close proximity, they can form non-fluorescent or weakly fluorescent aggregates (H-aggregates). This can occur both with the free dye in solution and with dye molecules conjugated to a biomolecule.
Solution:
-
Assess Aggregation:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of your dye solution or labeled conjugate. A hallmark of H-aggregation is a blue-shift in the maximum absorbance wavelength (λmax) and a broadening of the peak. For IRDye 800CW, a close analog of 800BK, a blue-shifted absorbance peak around 710 nm has been observed for aggregates.[4]
-
Comparison: Compare the spectrum to a reference spectrum of the monomeric dye in a non-aggregating solvent like methanol (B129727).
-
-
Troubleshooting Steps:
-
Optimize Labeling Ratio: A high degree of labeling can bring dye molecules too close together on a biomolecule, leading to quenching. Reduce the molar excess of the reactive dye during the conjugation reaction.
-
Improve Solubility of Conjugate: Ensure the final buffer for your labeled conjugate is optimized for its stability. Consider the addition of Tween-20 (0.05-0.1%) to the final storage buffer.
-
Purification: Ensure that all unconjugated (free) dye has been removed after the labeling reaction, as free dye aggregates can contribute to the perception of low signal.
-
Frequently Asked Questions (FAQs)
Q1: What is IRDye 800BK aggregation and why does it happen?
A1: IRDye 800BK is a cyanine dye with a hydrophobic aromatic structure. In aqueous solutions, these hydrophobic regions tend to associate with each other to minimize contact with water, leading to the formation of non-covalent aggregates. This process is primarily driven by hydrophobic interactions and can be exacerbated by high dye concentrations and high ionic strength. This can result in the formation of "H-aggregates," which have distinct spectral properties compared to the monomeric dye.
Q2: How does aggregation affect my experimental results?
A2: Aggregation can significantly impact your results in several ways:
-
Inaccurate Quantification: The molar extinction coefficient of the aggregated dye is different from the monomeric form, leading to errors in concentration determination using absorbance.
-
Reduced Fluorescence: Aggregation, particularly the formation of H-aggregates, leads to fluorescence quenching, resulting in lower signal-to-noise ratios in imaging and other fluorescence-based assays.
-
Altered Biodistribution: In in vivo studies, large aggregates can be rapidly cleared by the reticuloendothelial system, leading to altered biodistribution and pharmacokinetics of your labeled agent.
-
Reduced Binding Affinity: If the dye is conjugated to a targeting molecule, aggregation can sterically hinder the binding of the molecule to its target.
Q3: What is the best way to dissolve and store IRDye 800BK?
A3: Based on best practices for similar dyes like IRDye 800CW:
-
Initial Dissolution: Dissolve the lyophilized dye in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C, protected from light and moisture. Under these conditions, it should be stable for up to two weeks.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock in your buffer of choice. Aqueous solutions of the dye are not recommended for long-term storage and should be discarded after one use.
Q4: Can I use buffers other than PBS? What effect does pH have?
A4: Yes, other buffers can be used. However, it is important to consider the following:
-
Ionic Strength: High salt concentrations can promote aggregation. If you observe issues, try reducing the salt concentration of your buffer. IRDye 800RS, a more hydrophobic analog, is known to have low salt tolerance.
-
pH: For labeling reactions with NHS esters of IRDye 800CW, a pH of 8.5 is recommended for efficient conjugation to primary amines. The stability of the dye itself in various pH conditions should be empirically tested for your specific application, but maintaining a neutral to slightly basic pH is generally a good starting point.
Q5: How can I detect and quantify IRDye 800BK aggregation?
A5: UV-Vis spectroscopy is a straightforward method to detect aggregation.
-
Procedure:
-
Prepare a solution of IRDye 800BK in a non-aggregating solvent like methanol to obtain a reference monomer spectrum.
-
Prepare a solution of the dye at the same concentration in your aqueous buffer of interest.
-
Measure the absorbance spectra of both solutions.
-
-
Interpretation:
-
A decrease in the main absorbance peak around 774-778 nm and the appearance of a new, blue-shifted peak (for H-aggregates) are indicative of aggregation.
-
The ratio of these peaks can be used to qualitatively assess the extent of aggregation.
-
Data Summary
Table 1: Recommended Additives to Minimize IRDye 800BK Aggregation
| Additive | Type | Recommended Final Concentration | Purpose | Reference(s) |
| Tween-20 | Non-ionic Surfactant | 0.05% - 0.1% (v/v) | Prevents non-specific binding and dye aggregation. | |
| DMSO | Organic Solvent | <5% (v/v) in final solution | Improves initial dissolution and can help maintain solubility. |
Table 2: Spectral Properties of Monomeric vs. Aggregated IRDye 800 Analogs
| Dye State | Solvent/Condition | Absorbance Max (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Emission Max (nm) | Reference(s) |
| IRDye 800CW (Monomer) | Methanol | 778 nm | 300,000 | 794 nm | |
| IRDye 800CW (Monomer) | PBS | 774 nm | 240,000 | 789 nm | |
| IRDye 800CW (Aggregate) | Aqueous Buffer | Blue-shifted (e.g., ~710 nm) | Lowered at λmax of monomer | Quenched | |
| IRDye 800RS (Monomer) | Water | 767 nm | 200,000 | 786 nm | |
| IRDye 800RS (Monomer) | PBS | 767 nm | 200,000 | 786 nm |
Experimental Protocols
Protocol 1: Preparation of a Non-Aggregated IRDye 800BK Stock Solution
-
Allow the lyophilized IRDye 800BK to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 10-20 mg/mL.
-
Vortex briefly and sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the DMSO stock solution at -20°C in a desiccated container, protected from light.
Protocol 2: UV-Vis Spectroscopy Assay for Detecting IRDye 800BK Aggregation
-
Prepare a dilute solution of IRDye 800BK (e.g., 1-5 µM) in methanol. This will serve as the monomeric reference.
-
Prepare a solution of IRDye 800BK at the identical concentration in your aqueous buffer of interest (e.g., PBS).
-
To a third sample, prepare the dye in your aqueous buffer containing 0.1% Tween-20.
-
Measure the absorbance spectrum of each solution from 600 nm to 850 nm.
-
Compare the spectra. A decrease in the absorbance at ~774 nm and/or the appearance of a shoulder or a distinct peak at a shorter wavelength in the aqueous buffer sample compared to the methanol sample indicates aggregation. The spectrum of the sample containing Tween-20 should more closely resemble the monomeric spectrum.
Visualizations
Caption: Factors leading to IRDye 800BK aggregation.
Caption: Troubleshooting workflow for IRDye 800BK aggregation.
References
Improving signal-to-noise ratio in Nerindocianine imaging
Welcome to the technical support center for Nerindocianine imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve a high signal-to-noise ratio (SNR).
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging experiments. Each problem is followed by potential causes and step-by-step solutions.
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low SNR can manifest as grainy or noisy images, making it difficult to distinguish the signal from the background.[1][2]
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Perform a concentration titration study to determine the optimal this compound concentration for your specific application. Start with the manufacturer's recommended concentration range and test several dilutions. |
| Dye Aggregation | This compound, like other indocyanine dyes, can form aggregates at high concentrations in aqueous solutions, leading to fluorescence quenching.[3] Prepare fresh solutions before each experiment. Consider using a solvent like ethanol (B145695) for the stock solution, as ICG is more likely to exist as a monomer in ethanol.[3] If aggregation is suspected, try adding a small amount of bovine serum albumin (BSA), which can help prevent monomer aggregation.[4] |
| Photobleaching | Excessive exposure to excitation light can cause irreversible photodegradation of the this compound dye.[5][6] Reduce the excitation light intensity or the exposure time. Consider using an anti-fade mounting medium for fixed samples. For live-cell imaging, intermittent imaging rather than continuous exposure can minimize photobleaching. |
| High Background Fluorescence | Autofluorescence from biological tissues or non-specific binding of the dye can increase background noise.[7][8] Use appropriate spectral filtering to isolate the this compound emission. Perform thorough washing steps to remove unbound dye. Consider using a blocking buffer to reduce non-specific binding. Imaging in the near-infrared (NIR) window, particularly the NIR-II window (1000-1700 nm), can reduce tissue autofluorescence.[9][10] |
| Incorrect Imaging Parameters | Suboptimal detector gain, exposure time, or binning settings can lead to low signal collection. Optimize these parameters on your imaging system. Increase the exposure time to collect more photons, but be mindful of photobleaching.[2] Binning pixels can increase SNR at the expense of spatial resolution. |
| Inefficient Light Collection | The numerical aperture (NA) of the objective lens is critical for light collection. Use an objective with a high NA for your imaging setup. Ensure the objective is correctly matched with the immersion medium. |
Issue 2: High Photobleaching Rate
Rapid fading of the fluorescent signal during imaging.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal. Use neutral density filters to attenuate the excitation light. |
| Prolonged Exposure Time | Minimize the duration of light exposure by using the shortest possible exposure time that yields a sufficient signal. For time-lapse experiments, increase the interval between acquisitions. |
| Presence of Reactive Oxygen Species (ROS) | The interaction of the excited dye with molecular oxygen can lead to the formation of ROS, which can degrade the fluorophore.[5] Use an anti-fade reagent containing an oxygen scavenger in your mounting medium for fixed samples. |
| Suboptimal Imaging Wavelength | Ensure you are using the correct excitation and emission filters for this compound to maximize signal collection and minimize unnecessary light exposure. |
Issue 3: Non-Specific Staining or High Background
Fluorescent signal observed in areas where it is not expected.
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | This compound can non-specifically bind to hydrophobic components in cells and tissues. Include a blocking step with an agent like BSA or use a commercial blocking solution before adding the dye. |
| Inadequate Washing | Insufficient washing after staining can leave behind unbound dye, contributing to background fluorescence. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS). |
| Dye Aggregates | Aggregates of this compound may be taken up non-specifically by cells.[3] Prepare fresh dye solutions and consider centrifugation to remove any precipitates before use. |
| Tissue Autofluorescence | Intrinsic fluorescence from biological molecules can contribute to background noise.[7][8] Use a spectral imaging system and linear unmixing to separate the specific this compound signal from the autofluorescence spectrum. Imaging at longer wavelengths in the NIR-II window can also help minimize autofluorescence.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
The optimal excitation and emission wavelengths for this compound should be provided by the manufacturer. As a cyanine (B1664457) dye, it is expected to have a peak absorption and emission in the near-infrared (NIR) range, typically between 700 nm and 900 nm. Always refer to the product's specific documentation for the most accurate spectral information.
Q2: How can I reduce phototoxicity in live-cell imaging with this compound?
Phototoxicity is primarily caused by the generation of reactive oxygen species (ROS) during fluorescence excitation. To minimize phototoxicity:
-
Use the lowest possible excitation light intensity and exposure time.
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Consider using a culture medium with antioxidants.
-
Co-illumination with near-infrared light has been shown to reduce phototoxicity for some fluorescent proteins and may be applicable.[5]
Q3: Can I use this compound for in vivo imaging?
Yes, near-infrared dyes like this compound are well-suited for in vivo imaging due to the reduced absorption and scattering of NIR light by biological tissues, allowing for deeper tissue penetration.[10][11] However, it is crucial to optimize the dye concentration and injection route for your specific animal model and to account for the biodistribution and clearance of the dye.
Q4: How does dye aggregation affect my imaging results?
Dye aggregation can significantly impact your results in several ways:
-
Fluorescence Quenching: Aggregates of cyanine dyes often exhibit reduced fluorescence compared to the monomeric form, leading to a weaker signal.[3]
-
Altered Spectral Properties: Aggregation can cause a shift in the absorption and emission spectra.
-
Non-Specific Uptake: Aggregates may be taken up by cells through non-specific pathways, leading to high background signal.
To avoid aggregation, it is recommended to prepare fresh solutions, use appropriate solvents, and adhere to optimal concentration ranges.[3]
Q5: What are some computational methods to improve the signal-to-noise ratio?
Several image processing techniques can be applied post-acquisition to improve the SNR:
-
Denoising Filters: Algorithms such as Gaussian or median filters can reduce noise but may also blur fine details.[2]
-
Image Averaging: Averaging multiple frames of the same field of view can increase the signal relative to the random noise.
-
Deconvolution: This method computationally reverses the distortion introduced by the microscope's optics to improve image contrast and resolution.
-
Deep Learning-Based Denoising: More advanced methods using neural networks can be very effective at removing noise while preserving image features.[12]
Experimental Protocols & Visualizations
General Staining Protocol for Cultured Cells
This protocol provides a general workflow for staining adherent cells with this compound.
Caption: General workflow for staining fixed cells with this compound.
Troubleshooting Logic for Low SNR
This diagram illustrates a logical approach to troubleshooting low signal-to-noise ratio in your experiments.
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. rigaku.com [rigaku.com]
- 3. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared co-illumination of fluorescent proteins reduces photobleaching and phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal-to-Noise Considerations [evidentscientific.com]
- 7. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Whole-Body Fluorescence Imaging in the Near-Infrared Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo molecular imaging of cancer with a quenching near-infrared fluorescent probe using conjugates of monoclonal antibodies and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MRI at low field: A review of software solutions for improving SNR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Autofluorescence with Nerindocianine and Other Near-Infrared Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background autofluorescence when using the near-infrared (NIR) cyanine (B1664457) dye, Nerindocianine. The principles and protocols outlined here are also broadly applicable to other NIR fluorophores, such as Indocyanine Green (ICG) and similar cyanine-based dyes.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of the specific signal from your fluorescent probe[1][2][3]. This background noise can decrease the signal-to-noise ratio, making it difficult to distinguish the true signal from your this compound probe, especially when imaging weakly fluorescent targets[2][4][5]. Common sources of autofluorescence in biological samples include endogenous molecules like collagen, elastin, flavins, NADH, and lipofuscin[1][2][3][4][6][7].
Q2: What are the primary causes of high background autofluorescence?
High background autofluorescence can stem from several sources, broadly categorized as:
-
Endogenous Fluorophores: Naturally occurring molecules within the tissue or cells that fluoresce at similar wavelengths to your dye[1][2][3][6][7].
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can create fluorescent byproducts by cross-linking proteins[1][4][5][8][9].
-
Extrinsic Factors: Components of the experimental setup, such as imaging media, immersion oil, or even the housing for in vivo imaging (e.g., chlorophyll (B73375) from animal chow), can contribute to background fluorescence[10][11][12][13][14].
-
Non-Specific Binding: The fluorescent probe may bind to unintended targets, contributing to the overall background signal[9][15].
Q3: How does this compound, as a near-infrared (NIR) dye, help in reducing autofluorescence?
NIR dyes like this compound are advantageous because most endogenous fluorophores are excited by UV or visible light and emit in the shorter wavelength regions of the spectrum (blue, green, and red)[4][6][16]. By using a fluorophore that excites and emits in the NIR range (typically >650 nm), you can avoid the excitation of many of these autofluorescent molecules, leading to a significantly better signal-to-noise ratio[16][17][18].
Troubleshooting Guides
Issue 1: High background fluorescence in fixed tissue sections.
High background in fixed tissues is a common issue that can obscure the specific signal from this compound.
Troubleshooting Workflow for Fixed Tissues
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Causes of Autofluorescence [visikol.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Near-Infrared Fluorescence Imaging in Humans with Indocyanine Green: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical use of near-infrared fluorescence imaging with indocyanine green in thoracic surgery: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nerindocianine Fluorescence
Welcome to the technical support center for Nerindocianine and related cyanine (B1664457) dyes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of this compound?
The fluorescence intensity of certain cyanine dyes, including those structurally similar to this compound, can be highly dependent on the pH of the solution. For some pH-sensitive cyanine dyes, a decrease in pH can lead to protonation of the dye molecule, which in turn can alter its electronic structure and result in a decrease or quenching of its fluorescence intensity.[1] This pH-dependent behavior can be utilized for developing pH-responsive fluorescent probes.[1] However, it is important to note that not all cyanine dyes exhibit significant pH-dependent fluorescence. For instance, studies on dyes like Cyanine3 (Cy3) and Cyanine5 (Cy5) have shown their fluorescence intensity to be relatively stable across a range of pH values.
Q2: What is the optimal pH range for using this compound?
The optimal pH will depend on the specific application. If the goal is to use this compound as a pH-sensitive probe, the optimal range would be around the dye's pKa value, where the fluorescence change is most dramatic. For some near-infrared pentamethine cyanines, a significant change in fluorescence is observed between pH 1 and 4.[1] If the goal is to have a stable fluorescent signal, it is recommended to work at a pH where the dye's fluorescence is maximal and stable, which for many cyanine dyes is in the neutral to slightly basic range (pH 7-9).
Q3: Can changes in pH cause spectral shifts in this compound's emission?
Yes, in addition to changes in fluorescence intensity, pH variations can also cause shifts in the emission wavelength of some cyanine dyes. For example, a ratiometric fluorescence response with a large peak shift from 1065 nm to 980 nm has been observed for a pH-sensitive pentamethine cyanine dye as the pH changed from 5 to 0.[1] This property is particularly useful for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH, providing a more robust measurement that is less susceptible to variations in dye concentration or excitation intensity.
Q4: Can aggregation of this compound at certain pH values affect my results?
Yes, aggregation is a common phenomenon with cyanine dyes and can be influenced by factors such as concentration, ionic strength, and pH. Aggregation can lead to fluorescence quenching, which would manifest as a decrease in signal intensity. H-aggregates, in particular, are known to be non-fluorescent. It is crucial to consider the possibility of aggregation when troubleshooting unexpected changes in fluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Incorrect pH of Buffer: The pH of your experimental buffer may be in a range that quenches the fluorescence of this compound. | Verify the pH of all buffers and solutions. If possible, test the fluorescence of a this compound standard in a range of pH buffers to determine the optimal pH for your assay. |
| Dye Degradation: Cyanine dyes can be susceptible to degradation, especially at extreme pH values or upon prolonged exposure to light. | Prepare fresh solutions of this compound. Store stock solutions in the dark and at the recommended temperature. Minimize exposure of the dye to light during experiments. | |
| Aggregation-Induced Quenching: High concentrations of the dye or specific buffer conditions can promote the formation of non-fluorescent aggregates. | Try diluting the this compound concentration. You can also screen different buffer compositions to find one that minimizes aggregation. Adding a small amount of a non-ionic surfactant like Tween 20 may also help to prevent aggregation. | |
| Inconsistent or Drifting Fluorescence Readings | pH Instability: The pH of your sample may be changing over the course of the experiment, leading to fluctuating fluorescence. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. If your experiment involves cellular processes that alter the local pH, this may be an unavoidable biological effect. |
| Photobleaching: Continuous exposure to the excitation light source can cause the fluorophore to photobleach, resulting in a gradual decrease in signal. | Reduce the intensity of the excitation light or the exposure time. Use an anti-fade reagent if compatible with your sample. | |
| Unexpected Spectral Shift | pH Fluctuation: As mentioned in the FAQs, a change in pH can cause a shift in the emission wavelength of pH-sensitive cyanine dyes. | Carefully control and monitor the pH of your samples. Use a pH meter to confirm the pH before and after the experiment if possible. |
| Contamination: The presence of contaminating substances in your sample could be interfering with the fluorescence spectrum. | Ensure all reagents and labware are clean. Run a buffer blank to check for background fluorescence. |
Quantitative Data
The following table summarizes the pH-dependent fluorescence of a representative pH-sensitive pentamethine cyanine dye, BTC1070, which is structurally similar to this compound. The data illustrates the ratiometric change in fluorescence intensity at two different wavelength regions as a function of pH.[1]
| pH | Integrated Fluorescence Intensity Ratio (1000–1300 nm / 900–1300 nm) |
| 0 | ~0.1 |
| 1 | ~0.2 |
| 2 | ~0.4 |
| 3 | ~0.7 |
| 4 | ~0.9 |
| 5 | ~1.0 |
| 6 | ~1.0 |
| 7 | ~1.0 |
Note: The values are estimated from the published graph in the source and represent the trend of fluorescence change.
Experimental Protocols
Protocol for Determining the pH-Dependence of this compound Fluorescence
This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A series of buffers covering the desired pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
Spectrofluorometer with appropriate excitation and emission filters/monochromators
-
pH meter
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Prepare Working Solutions: Prepare a series of working solutions of this compound at a final concentration (e.g., 1 µM) in each of the different pH buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all samples to avoid solvent effects.
-
pH Measurement: Accurately measure and record the pH of each final working solution using a calibrated pH meter.
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the known excitation maximum of this compound.
-
Set the emission scan range to cover the expected emission spectrum of this compound.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum for each of the this compound solutions at different pH values.
-
Record the fluorescence intensity at the emission maximum for each sample.
-
If investigating ratiometric changes, record the intensity at two different emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of intensities at two wavelengths) as a function of pH.
-
If applicable, fit the data to a sigmoidal curve to determine the pKa of the dye.
-
Visualizations
Caption: Protonation equilibrium of a pH-sensitive cyanine dye.
Caption: Workflow for pH-dependent fluorescence measurement.
References
Technical Support Center: Enhancing the Photostability of Cyanine Dames
Welcome to the technical support center for cyanine (B1664457) dyes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cyanine dye photostability during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the use of cyanine dyes and provides solutions to mitigate them.
Problem: Rapid Photobleaching or Signal Loss During Imaging
Possible Causes:
-
Excessive Exposure to Excitation Light: Prolonged or high-intensity illumination accelerates the photochemical reactions that lead to dye degradation.[1][2]
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS), particularly singlet oxygen, are major contributors to the photobleaching of cyanine dyes.[3][4][5] The process often involves the dye's triplet state sensitizing oxygen to form highly reactive singlet oxygen.[3]
-
Suboptimal Imaging Buffer: The chemical environment, including pH and the presence of certain ions, can influence dye stability.
-
Inherent Photolability of the Dye: Some cyanine dye structures are intrinsically more susceptible to photobleaching.
Solutions:
-
Optimize Imaging Conditions:
-
Minimize the exposure time and the intensity of the excitation light to the lowest level that provides a detectable signal.[2][6]
-
Use neutral density filters to attenuate the excitation light.[2]
-
Employ imaging techniques that reduce overall light exposure, such as spinning disk confocal microscopy or light-sheet microscopy.
-
-
Utilize Antifade Reagents and Oxygen Scavengers:
-
Add commercially available antifade mounting media to your sample.[1][7] Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[7] Note that PPD may not be compatible with all cyanine dyes.[7]
-
Incorporate an oxygen scavenging system, such as the glucose oxidase and catalase (GODCAT) system, into your imaging buffer for live-cell imaging.[2][8]
-
Use antioxidants like Trolox (a water-soluble vitamin E analog) or L-ascorbic acid to quench reactive oxygen species.[9]
-
-
Select More Photostable Dyes:
-
Consider using cyanine dye variants that have been structurally modified for enhanced photostability.[1] Modifications such as the introduction of electron-withdrawing groups or polyfluorination can improve resistance to photooxidation.[10][11][12][13][14]
-
Dyes covalently linked to triplet-state quenchers like cyclooctatetraene (B1213319) (COT) can exhibit significantly improved photostability.[3][9][15]
-
Problem: Low Labeling Efficiency
Possible Causes:
-
Incorrect pH of the Labeling Reaction: Amine-reactive dyes, such as NHS esters, require a specific pH range (typically 7-9) for efficient conjugation.
-
Presence of Amine-Containing Buffers: Buffers like Tris can compete with the target molecule for reaction with amine-reactive dyes.[1]
-
Inactive Dye: Improper storage or handling can lead to hydrolysis of the reactive group on the dye.
-
Low Protein Concentration: Insufficient concentration of the target biomolecule can result in poor labeling.[1]
Solutions:
-
Optimize Labeling Buffer:
-
Ensure the pH of the reaction buffer is within the optimal range for the specific dye chemistry.
-
Use an amine-free buffer, such as phosphate-buffered saline (PBS), for the labeling reaction.[1]
-
-
Verify Dye Activity:
-
Use fresh, properly stored dye for labeling.
-
Perform a small-scale test reaction to confirm dye reactivity.
-
-
Adjust Protein Concentration:
-
Increase the concentration of the protein or other target biomolecule to be labeled.
-
Problem: High Background Fluorescence
Possible Causes:
-
Non-specific Antibody Binding: Primary or secondary antibodies may bind non-specifically to other components in the sample.[1]
-
Insufficient Washing: Inadequate washing steps can leave unbound dye or antibodies in the sample.[1]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background signal.[1]
-
Excessive Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to increased non-specific binding.[16]
Solutions:
-
Optimize Blocking and Washing:
-
Address Autofluorescence:
-
Include an unstained control sample to assess the level of autofluorescence.[16]
-
Consider using spectral unmixing or choosing dyes with emission spectra that do not overlap with the autofluorescence.
-
-
Titrate Antibodies:
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cyanine dye photobleaching?
A1: The primary mechanism of photobleaching for many cyanine dyes is photooxidation.[10] This process is often initiated by the dye molecule transitioning to a long-lived triplet state upon excitation. This triplet-state dye can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen.[3][4] Singlet oxygen, being a strong electrophile, can then attack the polymethine chain of the cyanine dye, leading to its irreversible degradation.[3][10] Another pathway involves the formation of superoxide (B77818) radical anions through photoinduced electron transfer (PET) processes with oxygen.[3]
Q2: How can I structurally modify cyanine dyes to improve their photostability?
A2: Several structural modification strategies can enhance the photostability of cyanine dyes:
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing substituents, such as cyano or fluoro groups, to the polymethine chain or the heterocyclic rings can reduce the dye's reactivity towards electrophilic species like singlet oxygen.[3][10][11]
-
Polyfluorination: Perfluorination of the aromatic rings of the cyanine dye can significantly increase its resistance to photobleaching.[10][12][13][14]
-
Covalent Attachment of Triplet-State Quenchers: Linking a triplet-state quencher, such as cyclooctatetraene (COT) or a Trolox derivative, directly to the cyanine dye can effectively depopulate the reactive triplet state, thus reducing the formation of singlet oxygen.[3][9][15][17] This "self-healing" mechanism has been shown to dramatically enhance photostability.[15]
-
Rigidification of the Polymethine Chain: Restricting the conformational flexibility of the polymethine chain can in some cases improve photostability.
Q3: What are triplet-state quenchers and how do they work?
A3: Triplet-state quenchers (TSQs) are molecules that can deactivate the excited triplet state of a fluorophore, returning it to the ground state before it can participate in photochemical reactions that lead to bleaching.[8][18] They can function through two primary mechanisms:
-
Energy Transfer: The TSQ can accept the energy from the triplet-state dye via triplet-triplet energy transfer, provided the triplet energy level of the TSQ is lower than that of the dye. Cyclooctatetraene (COT) is a well-known example of a TSQ that operates through this mechanism.[9][19]
-
Photoinduced Electron Transfer (PeT): The TSQ can engage in an electron transfer reaction with the triplet-state dye, either by donating or accepting an electron, which ultimately leads to the deactivation of the triplet state.[8][20] Many antioxidant-based antifade reagents, such as Trolox and ascorbic acid, are thought to function at least in part through this mechanism.
Q4: Can encapsulation improve the photostability of cyanine dyes?
A4: Yes, encapsulating cyanine dyes within host molecules like cyclodextrins or cucurbiturils can enhance their photostability.[21][22] This supramolecular containment can shield the dye from reactive oxygen species in the surrounding environment, thereby reducing the rate of photooxidation.[21] The specific host-guest interaction can also influence the photophysical properties of the dye, sometimes leading to increased brightness as well.[21][22]
Quantitative Data on Photostability Enhancement
The following tables summarize quantitative data on the improvement of cyanine dye photostability through various strategies.
Table 1: Effect of Covalently Linked Triplet-State Quenchers (TSQs) on Cy5 Photostability
| Compound | Photostability Half-life (s) in deoxygenated buffer | Fold Improvement vs. Cy5 |
| Cy5 | 2.5 | 1.0 |
| Cy5-COT | 45 | 18 |
| Cy5-NBA | 30 | 12 |
| Cy5-Trolox | 15 | 6 |
Data adapted from single-molecule fluorescence experiments. The photostability half-life represents the time at which the fluorescence intensity has decreased to 50% of its initial value under continuous illumination.[15]
Table 2: Photostability of Cyanine-Indole Dyes with Different Substituents
| Dye Conjugate | R² Substituent | Photostability Half-life (t₁/₂) in single strands (min) |
| dsDNA1 | H | ~10-15 |
| dsDNA5 | CN | 102 - 252 |
| dsDNA7 | Br | 2 - 7 |
This table illustrates the impact of electron-withdrawing groups on photostability. The electron-withdrawing cyano (CN) group significantly enhances photostability, while the bromo (Br) group, despite being electron-withdrawing, dramatically reduces it, likely due to the heavy atom effect promoting triplet state formation.[3]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with Amine-Reactive Cyanine NHS Esters
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Ensure the protein concentration is sufficiently high (typically 1-5 mg/mL).
-
Dye Preparation: Immediately before use, dissolve the cyanine NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add the dissolved dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the dye's maximum absorption wavelength and at 280 nm.
Protocol 2: Preparation of an Oxygen Scavenging System (GODCAT) for Live-Cell Imaging
-
Stock Solutions:
-
Prepare a 100 mg/mL stock solution of glucose in water.
-
Prepare a 10 mg/mL stock solution of glucose oxidase in buffer (e.g., PBS).
-
Prepare a 1 mg/mL stock solution of catalase in buffer (e.g., PBS).
-
-
Imaging Buffer Preparation:
-
To your final imaging buffer, add glucose to a final concentration of 1 mg/mL.
-
Add glucose oxidase to a final concentration of 0.1 mg/mL.
-
Add catalase to a final concentration of 0.01 mg/mL.
-
-
Application: Add the complete oxygen-scavenging imaging buffer to your live cells immediately before imaging.
Visualizations
Caption: Primary photobleaching pathway of cyanine dyes.
Caption: Mechanisms of triplet-state quenching for photostabilization.
Caption: A logical workflow for troubleshooting poor cyanine dye signal.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Photostability of Genetically Encodable Fluoromodules Based on Fluorogenic Cyanine Dyes and a Promiscuous Protein Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 14. Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. | Semantic Scholar [semanticscholar.org]
- 15. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04794J [pubs.rsc.org]
- 21. arxiv.org [arxiv.org]
- 22. [1410.0844] Enhanced brightness and photostability of cyanine dyes by supramolecular containment [arxiv.org]
Technical Support Center: Quantitative Near-Infrared Indocyanine Green (NIR-ICG) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imaging systems for quantitative analysis of Indocyanine Green (ICG) fluorescence.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
High background fluorescence can obscure the ICG signal, leading to inaccurate quantification.
-
Question: My images have high background noise, making it difficult to distinguish the ICG signal. What can I do?
-
Answer: High background can originate from several sources. First, check for autofluorescence from the tissue itself or the imaging vessel.[1] Plastic-bottom dishes, for example, can be highly fluorescent; switching to glass-bottom vessels is recommended.[1] Another source can be unbound or non-specifically bound ICG dye.[1] To address this, optimize the ICG concentration and ensure adequate time for clearance of unbound dye. Implementing background correction algorithms during image processing is also crucial.[2][3] Some imaging systems use a laser line scanning approach that can help predict and subtract background fluorescence.
Issue 2: Inconsistent or Non-Reproducible Fluorescence Intensity Measurements
Variability in fluorescence intensity across experiments can compromise the quantitative nature of the analysis.
-
Question: I am observing significant variations in fluorescence intensity between different experiments, even with the same ICG dose. What are the potential causes and solutions?
-
Answer: Inconsistent measurements can stem from a lack of standardized protocols. It is critical to standardize the ICG dosage, often based on body weight, and the timing of administration relative to imaging. The distance and angle between the camera and the tissue can also significantly impact the measured intensity and should be kept constant. Furthermore, physiological factors like tissue perfusion and metabolism can influence ICG distribution and signal. Implementing a standardized imaging protocol and using phantoms with known ICG concentrations for calibration can improve reproducibility.
Issue 3: Signal Loss Over Time (Photobleaching)
Photobleaching, the light-induced destruction of fluorophores, can lead to a decrease in fluorescence signal during imaging, affecting quantitative accuracy.
-
Question: The fluorescence signal in my region of interest decreases during continuous imaging. How can I correct for photobleaching?
-
Answer: To minimize photobleaching, reduce the exposure time and the intensity of the excitation light. This can be achieved by using neutral-density filters or adjusting the gain settings on your microscope. For fixed cells, using commercially available mounting media with antifade reagents can help preserve the signal. For quantitative analysis, it is important to account for any signal loss. This can be done by creating a photobleaching curve from a control sample under the same imaging conditions and using it to normalize the experimental data.
Issue 4: Inaccurate Quantification due to Tissue Optical Properties
The scattering and absorption of light by tissue can affect the depth of light penetration and the amount of emitted fluorescence that reaches the detector, leading to quantification errors.
-
Question: How do tissue properties like scattering and absorption affect my quantitative ICG analysis, and how can I compensate for them?
-
Answer: Near-infrared light has better tissue penetration compared to visible light, but scattering and absorption still occur and can attenuate the signal. The composition of the tissue, including the concentration of chromophores like hemoglobin and water, influences these properties. To address this, some advanced imaging techniques, such as spatial frequency domain imaging, can be used to independently measure and correct for tissue absorption and scattering. For many systems, using a standardized phantom with optical properties similar to the tissue being imaged can help in calibrating the system and correcting for these effects.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the optimal dose of ICG for quantitative analysis?
-
A1: There is no universally accepted standard dose, and it often depends on the specific application and target tissue. Dosages reported in the literature vary, with some studies using an absolute dose while others use a weight-dependent dose. It is recommended to perform a dose-titration study to determine the optimal concentration that provides a strong signal without causing quenching effects for your specific experimental setup.
-
-
Q2: When should imaging be performed after ICG administration?
-
A2: The timing of imaging is critical and depends on the biological process being studied. For perfusion assessment, imaging is typically performed immediately after intravenous injection to capture the vascular phase. For applications like tumor or liver segment visualization, imaging may be performed several hours or even days after administration to allow for ICG accumulation in the target tissue.
-
-
Q3: How does the binding of ICG to plasma proteins affect its fluorescence?
-
A3: ICG rapidly binds to plasma proteins, primarily albumin, upon entering the bloodstream. This binding is essential for its confinement to the vascular system and influences its pharmacokinetic and spectral properties. The microenvironment of the ICG molecule, including its binding state, can affect its fluorescence emission spectrum.
-
Data Analysis and Software
-
Q4: What parameters are typically used for quantitative ICG analysis?
-
A4: The most common parameter is the fluorescence intensity over time, which is used to assess blood flow and perfusion. Other parameters include the maximum intensity (Fmax), time to maximum intensity (Tmax), and the ratio of fluorescence intensity in a region of interest to a background region (target-to-background ratio).
-
-
Q5: What software can be used for quantitative ICG image analysis?
-
A5: Analysis can be performed using manufacturer-provided software that often comes with the imaging system or with open-source software. Commercially available software packages like Flow® 800, SPY-Q™, and others offer tools for defining regions of interest and calculating various quantitative parameters. Open-source platforms like ImageJ (FIJI) can also be used with appropriate plugins for fluorescence analysis.
-
Experimental Protocols
Protocol 1: Standardized ICG Perfusion Assessment in a Murine Tumor Model
This protocol outlines a standardized procedure for quantifying tumor perfusion using ICG fluorescence imaging.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol (e.g., isoflurane).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgically expose the tumor of interest.
-
-
Imaging System Setup and Calibration:
-
Position the NIR imaging system at a fixed distance and angle relative to the tumor. Record these parameters for all subsequent experiments.
-
Calibrate the system using a phantom containing a known concentration of ICG to ensure consistent measurements.
-
-
ICG Administration:
-
Prepare a fresh solution of ICG at a concentration of 1 mg/mL in sterile water.
-
Administer a weight-dependent dose (e.g., 0.1 mg/kg) of the ICG solution via intravenous injection (e.g., tail vein).
-
Immediately follow with a saline flush.
-
-
Image Acquisition:
-
Begin recording a video of the fluorescence signal immediately after ICG administration.
-
Continue recording for a predefined period (e.g., 5 minutes) to capture the full ingress and egress of the dye.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor and a background ROI in an adjacent, non-perfused area.
-
Use analysis software to generate a time-intensity curve for the tumor ROI.
-
Calculate key perfusion parameters such as time to peak intensity, maximum intensity, and the area under the curve.
-
Normalize the tumor intensity to the background ROI to calculate the target-to-background ratio.
-
Quantitative Data Summary
Table 1: Common Parameters for Quantitative ICG Perfusion Analysis
| Parameter | Description | Typical Application |
| Fmax | Maximum fluorescence intensity | Assessment of peak tissue perfusion |
| Tmax | Time to reach maximum fluorescence intensity | Evaluation of the rate of blood flow |
| Slope | The rate of fluorescence increase during ingress | Characterization of arterial inflow |
| AUC | Area Under the time-intensity Curve | Overall measure of tissue perfusion |
| TBR | Target-to-Background Ratio | Enhancement of contrast and signal specificity |
Visualizations
Caption: Workflow for quantitative ICG perfusion analysis.
References
Technical Support Center: Overcoming Tissue Scattering with Nerindocianine
Welcome to the technical support center for Nerindocianine, your resource for navigating the challenges of deep tissue imaging. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals effectively overcome the limitations of tissue scattering in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help overcome tissue scattering?
This compound is a near-infrared (NIR) fluorescent dye, also known as IRDye 800BK. It is designed for in vivo imaging and helps to overcome the effects of tissue scattering by operating within the NIR-I and NIR-II optical windows (typically 700-1700 nm). In this range, biological tissues are more translucent, meaning there is less absorption of light by endogenous chromophores like hemoglobin and water, and less scattering of photons.[1][2][3][4] This allows for deeper tissue penetration of both the excitation and emission light, resulting in a higher signal-to-background ratio and clearer images of structures deep within the tissue.[5]
Q2: What is the optimal wavelength for imaging with this compound?
This compound (IRDye 800CW) has a peak excitation at approximately 774 nm and a peak emission around 805 nm. Imaging within this NIR-I window provides a good balance of tissue penetration and detector sensitivity for many standard imaging systems. For even deeper imaging, some newer systems can detect fluorescence in the NIR-II window (1000-1700 nm), which can offer further reductions in scattering and autofluorescence.
Q3: What kind of tissue penetration depth can I expect with this compound?
The achievable penetration depth depends on several factors, including the tissue type, the concentration of the dye, and the sensitivity of the imaging system. Generally, NIR fluorescence imaging allows for penetration of several millimeters to centimeters. Studies have shown that NIR-II imaging can visualize structures at depths of up to 9 mm with clear resolution and detect signals from as deep as 23 mm.
Q4: Can this compound be used for simultaneous imaging of different structures?
Yes, this compound (IRDye® 800BK) has been shown to have both biliary and renal clearance, allowing for the simultaneous visualization of different structures like the ureters and bile duct, as well as assessment of tissue perfusion and lymphography in a single procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | Insufficient dye concentration at the target site. | - Increase the injected dose of this compound within recommended limits.- Allow for a longer circulation time for the dye to accumulate at the target.- Confirm the targeting efficiency of your conjugate if using a targeted probe. |
| Incorrect filter set on the imaging system. | - Ensure the excitation and emission filters are appropriate for this compound's spectral profile (Ex: ~774 nm, Em: ~805 nm). | |
| Imaging depth exceeds the capability of the system for the given tissue. | - Attempt to image from a different angle to reduce the tissue thickness.- Use an imaging system with higher sensitivity or one capable of NIR-II detection for deeper targets. | |
| High Background Signal / Low Signal-to-Noise Ratio (SNR) | High tissue autofluorescence. | - Shift to imaging in the NIR-II window if possible, as autofluorescence is significantly lower at longer wavelengths. |
| Suboptimal imaging parameters. | - Optimize exposure time and gain settings on your imaging system. Longer exposure can increase signal but may also increase noise. | |
| Ambient light leakage. | - Ensure the imaging chamber is completely light-tight. | |
| Image Blurring or Lack of Sharpness | Significant light scattering in the tissue. | - While this compound reduces scattering, for very dense or thick tissues, some blurring is expected.- Consider advanced imaging techniques like fluorescence tomography for 3D reconstruction and better spatial resolution. |
| Motion artifacts from the subject. | - Ensure the animal is properly anesthetized and secured during imaging. | |
| Inconsistent Results Between Experiments | Variability in dye preparation and administration. | - Prepare fresh solutions of this compound for each experiment as it can degrade over time.- Standardize the injection volume and rate. |
| Differences in animal models or tissue properties. | - Be aware that tissue optical properties can vary between animals and with pathological conditions. |
Quantitative Data Summary
The performance of this compound and similar NIR dyes can be quantified by several key parameters. The following tables provide a summary of typical performance metrics.
| Performance Metric | Typical Values | ** influencing Factors** |
| Tissue Penetration Depth | NIR-I (700-900 nm): several mm to 1 cmNIR-II (1000-1700 nm): >1 cm | - Wavelength (longer wavelengths penetrate deeper)- Tissue type (e.g., muscle vs. fat)- Dye concentration- Imaging system sensitivity |
| Signal-to-Background Ratio (SBR) | Significantly higher than visible light fluorophores | - Wavelength (higher in NIR-II due to lower autofluorescence)- Targeting efficiency of the probe- Clearance rate of unbound dye |
| Spatial Resolution | Dependent on imaging system and depth | - Decreases with increasing imaging depth due to scattering- Higher in NIR-II due to reduced scattering |
Experimental Protocols
Protocol 1: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a general procedure for imaging tumor vasculature and perfusion using intravenously injected this compound.
Materials:
-
This compound (IRDye 800CW or similar)
-
Sterile saline or PBS for reconstitution
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
In vivo fluorescence imaging system with appropriate NIR filters
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Preparation of this compound: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration according to the manufacturer's instructions. Protect the solution from light.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse on the imaging stage and ensure it is kept warm.
-
Baseline Imaging: Acquire a baseline fluorescence image of the tumor region before injecting the dye to assess for any autofluorescence.
-
Dye Administration: Inject the this compound solution intravenously via the tail vein. A typical dose is in the range of 0.1-0.5 mg/kg.
-
Dynamic Imaging (Optional): Immediately after injection, acquire a series of images at short intervals (e.g., every 5-10 seconds for the first few minutes) to visualize the initial vascular phase.
-
Static Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess dye accumulation and retention in the tumor.
-
Image Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-tumor area to quantify the fluorescence intensity and calculate the signal-to-background ratio.
Protocol 2: Ureter Visualization During Laparoscopic Surgery Model
This protocol describes the use of this compound for real-time ureter identification in a surgical setting.
Materials:
-
This compound (IRDye® 800BK)
-
Sterile saline
-
Laparoscopic imaging system with NIR fluorescence detection capabilities
-
Animal model for laparoscopic surgery
Procedure:
-
Dye Preparation: Prepare the this compound solution as described in Protocol 1.
-
Surgical Setup: Anesthetize the animal and establish the laparoscopic surgical field.
-
Dye Administration: Administer a single bolus intravenous injection of this compound at a dose of approximately 0.15 mg/kg.
-
NIR Imaging: Switch the laparoscopic camera to NIR fluorescence mode.
-
Ureter Visualization: The ureters should become clearly visible within 5-10 minutes post-injection as the dye is cleared by the kidneys.
-
Sustained Visualization: Continue to monitor the ureters throughout the surgical procedure. The fluorescence signal should be stable for an extended period.
-
Image Documentation: Record video or capture still images of the fluorescent ureters for documentation and analysis.
Visualizations
Caption: Workflow for in vivo tumor imaging using this compound.
Caption: How this compound overcomes tissue scattering.
References
- 1. Clinical implications of near-infrared fluorescence imaging in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrin αvβ3-Targeted IRDye 800CW Near-Infrared Imaging of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Nerindocianine vs. Indocyanine Green (ICG) for Ureter Visualization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nerindocianine and Indocyanine Green (ICG) for intraoperative ureter visualization. The objective is to offer a comprehensive overview of their performance, supported by available experimental data, to inform research and clinical development in the field of surgical imaging. While ICG is an established agent, this compound is an emerging dye with promising preclinical results. This comparison delves into their mechanisms, administration routes, and performance metrics, highlighting the current state of research for both compounds.
At a Glance: Key Differences
| Feature | This compound (IRDye 800BK) | Indocyanine Green (ICG) |
| Administration Route | Intravenous | Intraureteral (Retrograde) |
| Primary Clearance | Renal | Hepatic |
| Time to Visualization | ~1-35 minutes (preclinical) | Immediate upon instillation |
| Invasiveness | Minimally invasive (IV injection) | Invasive (requires cystoscopy and ureteral catheterization) |
| Clinical Status | Investigational (Clinical Trials ongoing) | Clinically approved and widely used |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ICG. It is crucial to note that the data for this compound is primarily from preclinical animal studies, while the data for ICG is from human clinical use. Direct comparative human data is not yet available.
Table 1: this compound (IRDye 800BK) Performance in Preclinical Studies (Porcine Model)
| Parameter | Value | Study Reference |
| Optimal Dose | 0.15 mg/kg (intravenous) | [1][2] |
| Time to First Visualization | 5 - 35 minutes | [1][3] |
| Time to Peak Fluorescence | ~20 minutes | [1] |
| Maximum Target-to-Background Ratio (TBR) | 2.14 | [3] |
| Duration of Visualization | At least 60 - 120 minutes | [1][2] |
Table 2: Indocyanine Green (ICG) Performance in Human Clinical Studies (Intraureteral Administration)
| Parameter | Value | Study Reference |
| Typical Dose | 2.5 mg/mL (2 mL per ureter) or 5 mL of 12.5 mg solution | [4][5] |
| Time to Ureter Identification | Significantly reduced vs. no dye (e.g., 8.5 ± 3.3 min vs. 17.3 ± 4.2 min) | [1] |
| Duration of Visualization | Stable throughout surgery (up to 240 minutes) | [4][6] |
| Surgical Procedure Time | Significantly reduced vs. no dye (e.g., 132 ± 40 min vs. 162 ± 49 min) | [1] |
| Adverse Effects | Rare, mainly transient hematuria reported with catheterization | [7] |
Mechanism of Action and Signaling Pathway
Both this compound and ICG are near-infrared (NIR) fluorescent dyes. Their visualization relies on the principle of fluorescence, where the dye absorbs light at a specific excitation wavelength and emits light at a longer wavelength, which is then captured by a specialized imaging system.
This compound's primary advantage lies in its renal clearance. After intravenous injection, it is filtered by the kidneys and excreted into the urine, allowing the entire ureter to be visualized as the fluorescent urine passes through it.
Indocyanine Green , on the other hand, is almost exclusively cleared by the liver.[5] Therefore, intravenous administration does not result in ureteral visualization. To visualize the ureters with ICG, it must be instilled directly into the ureters in a retrograde fashion via a cystoscope and ureteral catheters.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the typical experimental protocols for both this compound and ICG based on published studies.
This compound (IRDye 800BK) - Preclinical Porcine Model
This protocol is based on studies evaluating the intravenous administration of this compound for ureter visualization in pigs.[1][2]
-
Animal Model: Female Dutch Landrace pigs.
-
Dye Preparation: this compound (IRDye 800BK) powder is diluted in a sterile phosphate-buffered saline (PBS) solution to a concentration of 1 mg/mL.[3]
-
Dose Administration: A single bolus intravenous injection of 0.15 mg/kg of the prepared this compound solution is administered.[1]
-
Imaging System: A laparoscopic near-infrared fluorescence imaging system is used (e.g., D-Light P system, Karl Storz; or da Vinci Firefly™). The system allows for switching between white light and NIR fluorescence modes.
-
Image Acquisition: Imaging is performed continuously or at set intervals (e.g., every 10 minutes) for up to 120 minutes post-injection to observe the fluorescence in the ureters.
-
Data Analysis: Fluorescence intensity and target-to-background ratio (TBR) are calculated using image analysis software. The TBR is determined by dividing the fluorescence intensity of the ureter by the intensity of the surrounding background tissue.
Indocyanine Green (ICG) - Human Clinical Procedure
This protocol describes the common procedure for intraureteral (retrograde) instillation of ICG for ureter visualization in human patients undergoing laparoscopic or robotic surgery.[4][5][6]
-
Patient Preparation: The patient is placed in the lithotomy position for cystoscopy.
-
Dye Preparation: 25 mg of ICG powder is dissolved in 10 mL of sterile water to create a 2.5 mg/mL solution.[5]
-
Cystoscopy and Catheterization: A rigid cystoscope is inserted into the bladder. A 5-Fr or 6-Fr open-ended ureteral catheter is inserted into the ureteral orifice.[6]
-
ICG Instillation: Approximately 2-5 mL of the prepared ICG solution is slowly injected into each ureter through the catheter.[4][5] The catheter is then removed.
-
Surgical Procedure: The patient is then positioned for the primary surgical procedure (e.g., laparoscopic or robotic-assisted surgery).
-
Imaging System: A near-infrared fluorescence imaging system integrated into the laparoscope or robotic system (e.g., da Vinci Firefly™) is used.
-
Visualization: The surgeon switches to the NIR fluorescence mode as needed during the procedure to visualize the ICG-stained ureters.
Discussion and Future Directions
The primary advantage of This compound is its potential for non-invasive, systemic administration for ureter visualization.[5] Intravenous injection is technically simpler and avoids the risks associated with cystoscopy and ureteral catheterization, such as urinary tract infections and ureteral injury.[7] Preclinical data indicates a favorable target-to-background ratio, suggesting clear delineation of the ureters.[3] However, the lack of published human clinical data is a significant limitation. Ongoing clinical trials (NCT03387410, NCT03106038) are expected to provide crucial information on its safety, efficacy, and optimal dosing in humans.[4]
Indocyanine Green is a well-established and readily available fluorescent dye. Its utility in ureter visualization via retrograde instillation has been demonstrated in multiple clinical studies, showing benefits in reducing surgical time and improving ureter identification.[1][6] The main drawback of this method is its invasiveness, requiring a separate cystoscopic procedure.
References
- 1. publis.icube.unistra.fr [publis.icube.unistra.fr]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. licorbio.com [licorbio.com]
- 5. publis.icube.unistra.fr [publis.icube.unistra.fr]
- 6. Real-Time Visualization of Ureters Using Indocyanine Green During Laparoscopic Surgeries: Can We Make Surgery Safer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
A Comparative Analysis of IRDye 800BK and Other 800nm Dyes for Biomedical Research
In the realm of biomedical research and drug development, near-infrared (NIR) fluorescent dyes operating in the 800nm spectrum have become indispensable tools for a variety of applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging. The reduced autofluorescence of biological tissues in this spectral window leads to significantly higher signal-to-noise ratios, enabling more sensitive and quantitative analyses. Among the commercially available 800nm dyes, LI-COR's IRDye 800BK and its close counterpart, IRDye 800CW, are prominent options. This guide provides a comprehensive, data-driven comparison of IRDye 800BK/CW with other popular 800nm dyes such as Cy7, DyLight 800, and Alexa Fluor 790, to assist researchers in selecting the optimal dye for their specific experimental needs.
Core Photophysical and Chemical Properties
The performance of a fluorescent dye is dictated by its fundamental photophysical and chemical characteristics. Key parameters include the molar extinction coefficient (a measure of light absorption efficiency), quantum yield (the efficiency of converting absorbed photons into emitted fluorescence), and the resulting brightness (the product of the molar extinction coefficient and quantum yield). The following tables summarize the available quantitative data for IRDye 800BK/CW and its alternatives.
| Property | IRDye 800BK | IRDye 800CW | Cy7 | DyLight 800 | Alexa Fluor 790 |
| Chemical Formula | Not specified | C₅₀H₅₄N₃Na₃O₁₇S₄[1] | C₃₅H₄₂N₂O₈S₂ | Not specified | Not specified |
| Molecular Weight ( g/mol ) | Not specified | 1166.20[1] | ~780 | ~1050 | Not specified |
| Reactive Group | Not specified | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Reactivity | Not specified | Primary amines | Primary amines | Primary amines | Primary amines |
| Solubility | Not specified | High water solubility | Lower water solubility (organic co-solvent may be needed for labeling) | High | High |
Table 1: Chemical and Physical Properties of Selected 800nm Dyes. This table provides a comparison of the fundamental chemical and physical characteristics of IRDye 800BK/CW and its common alternatives.
| Property | IRDye 800BK | IRDye 800CW | Cy7 | DyLight 800 | Alexa Fluor 790 |
| Excitation Maximum (λex) | Not specified | ~774-783 nm[2] | ~750 nm | ~777 nm | ~784 nm |
| Emission Maximum (λem) | Not specified | ~792-802 nm | ~764-773 nm | ~794 nm | ~814 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not specified | ~240,000 | ~199,000 - 250,000 | ~270,000 | ~260,000 - 270,000 |
| Quantum Yield (Φ) | Not specified | ~0.08-0.12 | ~0.3 | High (specific value not publicly available) | Not specified |
| Relative Brightness | Not specified | High | Moderate-High | High | High |
| Photostability | Not specified | High | Lower | High | Higher |
Table 2: Photophysical Properties of Selected 800nm Dyes. This table summarizes the key spectral and performance characteristics of the compared fluorescent dyes. Brightness is a relative measure based on the product of the molar extinction coefficient and quantum yield.
Performance in Key Applications
The practical utility of these dyes is best assessed in the context of specific applications. While direct head-to-head comparisons are not always available, the known properties of each dye inform their suitability for different experimental setups.
Western Blotting
For quantitative Western blotting, a high signal-to-noise ratio and a wide linear dynamic range are crucial. IRDye 800CW is widely recognized for its excellent performance in this application, offering high sensitivity and low background. Its high photostability is a significant advantage, allowing for blots to be archived and re-imaged with minimal signal degradation. The direct, non-enzymatic detection with IRDye 800CW provides a fluorescent signal directly proportional to the amount of the target protein, facilitating accurate quantification.
Cy7, while also a NIR dye that benefits from low background autofluorescence, has a higher quantum yield which suggests the potential for bright fluorescence. However, its lower photostability compared to other cyanine (B1664457) dyes can be a limitation for applications requiring long or repeated exposures. DyLight 800 and Alexa Fluor 790 are also strong performers in Western blotting, with high brightness and good photostability.
Caption: Workflow for Quantitative Fluorescent Western Blotting.
In Vivo Imaging
For in vivo imaging, the key advantages of NIR dyes are deep tissue penetration and minimal autofluorescence. IRDye 800BK has been specifically highlighted for its unique dual clearance pathway through both biliary and renal systems, which is a significant advantage for whole-body imaging as it can reduce background signal in certain organs. A study demonstrated its successful use for simultaneous multipurpose imaging during laparoscopic surgery, including assessment of bowel perfusion, lymphography, and ureter and bile duct delineation.
IRDye 800CW is also widely used for in vivo imaging, often conjugated to targeting moieties like antibodies or small molecules to visualize specific biological processes. Its high water solubility and stability in biological fluids are advantageous for systemic administration.
Caption: Generalized Workflow for In Vivo Fluorescence Imaging.
Experimental Protocols
To facilitate a direct comparison of these dyes in your own laboratory, detailed experimental protocols for determining key performance metrics are provided below.
Protocol 1: Determination of Molar Extinction Coefficient
Objective: To experimentally determine the molar extinction coefficient (ε) of a fluorescent dye.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
High-purity solvent (e.g., methanol, PBS)
-
The fluorescent dye to be tested
Procedure:
-
Prepare a stock solution of the dye in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions with concentrations that result in absorbance values between 0.1 and 1.0 at the absorbance maximum (λmax).
-
Measure the absorbance of each dilution at the λmax using the spectrophotometer, using the pure solvent as a blank.
-
Plot a graph of absorbance at λmax versus concentration (in mol/L).
-
Perform a linear regression on the data. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
Protocol 2: Determination of Relative Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield (Φ) of a test dye by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
High-purity solvent
-
Test fluorescent dye
-
Standard fluorescent dye with a known quantum yield in the same solvent (e.g., ICG in DMSO)
Procedure:
-
Prepare a series of dilute solutions of both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner-filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the test and standard samples.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard dye.
-
The slope of the resulting lines for the test (GradX) and standard (GradST) samples are determined by linear regression.
-
Calculate the quantum yield of the test sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where ΦST is the quantum yield of the standard, and η is the refractive index of the solvent (if different solvents are used).
Protocol 3: Assessment of Photostability
Objective: To compare the photostability of different NIR dyes under controlled illumination.
Materials:
-
Spectrofluorometer with a stable light source
-
Quartz cuvettes (1 cm path length)
-
NIR dyes to be tested
Procedure:
-
Prepare solutions of each NIR dye in the same solvent at a concentration that yields an absorbance of approximately 0.05 at their respective λmax.
-
Place the cuvette with the dye solution in the spectrofluorometer.
-
Continuously illuminate the sample at its λmax while recording the fluorescence emission intensity at its λem over time.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.
Caption: Workflow for Determining Relative Quantum Yield.
Conclusion
The selection of an 800nm fluorescent dye is a critical decision that depends on the specific requirements of the experiment.
-
IRDye 800CW stands out as a robust and versatile dye, particularly for quantitative Western blotting, owing to its high sensitivity, low background, and excellent photostability.
-
IRDye 800BK offers a unique advantage for in vivo imaging with its dual biliary and renal clearance, potentially providing clearer images in certain anatomical regions.
-
Cy7 , while having a high quantum yield, may be limited by its lower photostability in applications requiring prolonged or repeated light exposure.
-
DyLight 800 and Alexa Fluor 790 are strong competitors, offering high brightness and good photostability, making them suitable for a wide range of applications.
Researchers are encouraged to consider the specific demands of their experiments, such as the need for high photostability for long-term imaging or the requirement for a specific clearance profile for in vivo studies, when making their selection. The provided experimental protocols offer a framework for conducting in-house comparisons to determine the most suitable 800nm dye for their research needs.
References
A Comparative Guide to Near-Infrared Fluorescence Imaging and Radiographic Techniques for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of near-infrared (NIR) fluorescence imaging, featuring Indocyanine Green (ICG) and the emerging agent Nerindocianine, with established radiographic techniques such as Computed Tomography (CT), and X-ray angiography. This document aims to assist researchers in selecting the most appropriate imaging modality for their preclinical and clinical studies by presenting objective performance data, detailed experimental protocols, and visual representations of key processes.
Introduction to In Vivo Imaging Modalities
In the realm of drug development and biomedical research, in vivo imaging is crucial for visualizing biological processes within a living organism. Near-infrared (NIR) fluorescence imaging is a sensitive and real-time modality that utilizes fluorescent dyes to highlight specific tissues or physiological events.[1] Radiographic techniques, on the other hand, provide detailed anatomical information based on the differential absorption of X-rays.
This compound (IRDye 800BK) is a novel NIR fluorescent dye being investigated for applications such as intraoperative ureter visualization.[2] While still in the translational phase, it holds promise for real-time surgical guidance.
Indocyanine Green (ICG) is a well-established NIR dye with a long history of clinical use in applications ranging from retinal angiography to assessing cardiac output and liver function.[3] Its favorable safety profile and unique spectral properties make it a valuable tool for fluorescence-guided surgery and lymphatic mapping.[1]
This guide will focus primarily on ICG due to the extensive availability of comparative data, while incorporating available information on this compound.
Quantitative Performance Comparison
The following tables summarize the performance of NIR fluorescence imaging (with ICG) in comparison to radiographic techniques across different applications.
Table 1: Comparison of ICG Fluorescence Imaging and CT for Lymph Node Metastasis Detection
| Feature | ICG Fluorescence Imaging | Computed Tomography (CT) |
| Sensitivity | High for superficial nodes | Variable, dependent on node size and contrast enhancement |
| Specificity | Can be affected by inflammation | Moderate, size criteria can lead to false positives/negatives |
| Spatial Resolution | Millimeter to sub-millimeter | Sub-millimeter |
| Temporal Resolution | Real-time | Static imaging |
| Depth Penetration | Limited (a few centimeters) | High (whole-body imaging) |
| Ionizing Radiation | No | Yes |
| Contrast Agent | ICG | Iodinated contrast agent |
| Accuracy Rate (Fluorescent-labeled LNs) | 84.4% - 97.6%[4] | Not directly comparable |
| Signal-to-Background Ratio (Metastatic vs. Normal LNs) | 3.9 ± 0.2 vs. 2.0 ± 0.1 | Dependent on contrast uptake |
Table 2: Comparison of ICG Angiography and X-ray Angiography for Vascular Imaging
| Feature | ICG Angiography | X-ray Angiography |
| Modality | Near-Infrared Fluorescence | X-ray with iodinated contrast |
| Sensitivity for Stenosis (>50%) | 83.3% | Gold Standard |
| Specificity for Stenosis (>50%) | 100% | Gold Standard |
| Resolution | High for superficial vessels | High |
| Real-time Imaging | Yes | Yes (Fluoroscopy) |
| Ionizing Radiation | No | Yes |
| Nephrotoxicity of Contrast | Low risk | Risk of contrast-induced nephropathy |
| Applications | Retinal and choroidal vasculature, graft patency | Coronary, peripheral, and cerebral angiography |
Experimental Protocols
This compound-Enhanced Ureter Visualization in a Porcine Model
-
Animal Model: Pigs under general anesthesia.
-
Imaging Agent: this compound (IRDye 800BK) administered intravenously at a dose of 0.15 mg/kg.
-
Imaging System: da Vinci Si surgical system with Firefly™ fluorescence imaging technology.
-
Procedure:
-
Four trocars are inserted under laparoscopic guidance, and the da Vinci robot is docked.
-
NIR fluorescence imaging is initiated and recorded continuously for 60 minutes following the intravenous injection of this compound.
-
The ureter is identified by observing peristaltic contractions with fluorescence.
-
-
Data Analysis:
-
Fluorescence intensities and target-to-background ratios (TBR) are determined from screenshots at 5, 20, 40, and 60 minutes post-injection.
-
ICG-Guided Lymph Node Mapping and Resection in Bladder Cancer Patients
-
Patient Cohort: Patients with bladder cancer scheduled for pelvic lymph node dissection.
-
Imaging Agent: Indocyanine Green (ICG).
-
Administration:
-
Intracutaneous Group: ICG injected intracutaneously.
-
Transurethral Group: ICG administered via transurethral injection.
-
-
Imaging System: A near-infrared fluorescence imaging system with both internal and external probes.
-
Procedure:
-
Following ICG administration, real-time tracking and localization of pelvic lymph nodes are performed using the NIR imaging system.
-
Fluorescently labeled lymph nodes are resected.
-
-
Cross-Validation with Histopathology:
-
Resected lymph nodes are subjected to histopathological analysis to confirm the presence or absence of metastasis.
-
The accuracy of fluorescence labeling is determined by comparing the imaging results with the pathology reports.
-
Computed Tomography (CT) for Lymph Node Staging
-
Patient Preparation: Patients may be required to fast for several hours before the scan. An iodinated contrast agent is typically administered intravenously.
-
Imaging System: A multi-detector CT scanner.
-
Procedure:
-
The patient lies on the scanner table, which moves through the gantry.
-
A series of X-ray images are taken from different angles.
-
The contrast agent enhances the visibility of blood vessels and helps differentiate lymph nodes from surrounding tissues.
-
-
Data Analysis:
-
Radiologists analyze the CT images to identify enlarged or suspicious-looking lymph nodes based on size criteria (e.g., short-axis diameter > 1 cm) and enhancement patterns.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Cross-Validation
Mechanism of Action: Indocyanine Green (ICG)
Conclusion
NIR fluorescence imaging with agents like ICG and the developing this compound offers distinct advantages, including real-time visualization, high sensitivity, and the absence of ionizing radiation. These features make it particularly valuable for intraoperative guidance and dynamic physiological studies. However, its limited tissue penetration is a significant drawback compared to radiographic techniques like CT, which provide excellent anatomical detail of the entire body.
The choice of imaging modality should be guided by the specific research question. For applications requiring real-time feedback and high sensitivity for superficial targets, such as sentinel lymph node mapping or ureter identification during surgery, NIR fluorescence imaging is a powerful tool. For comprehensive anatomical staging and deep tissue visualization, radiographic methods remain the standard of care. Cross-validation studies are essential to understand the complementary roles of these modalities and to develop integrated imaging approaches for improved diagnostic accuracy and therapeutic outcomes.
References
Benchmarking the performance of Nerindocianine in different tumor models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of oncological research and drug development, near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for visualizing tumors in preclinical models. This guide provides a comparative analysis of three prominent NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and Methylene Blue. The information presented herein is intended to assist researchers in selecting the most appropriate imaging agent for their specific tumor models and experimental goals.
Performance Comparison in Preclinical Tumor Models
The selection of an NIR dye is critical for achieving high-contrast and sensitive tumor imaging. The following tables summarize the performance of ICG, IRDye 800CW, and Methylene Blue in various preclinical tumor models, focusing on key metrics such as tumor-to-background ratio (TBR) and biodistribution.
| Imaging Agent | Tumor Model | Tumor-to-Background Ratio (TBR) / Tumor-to-Muscle Ratio (TMR) | Key Findings |
| Indocyanine Green (ICG) | Breast Cancer (MDA-MB-231 Xenograft) | TMR: ~4.42 ± 0.10 (conjugated to Trastuzumab) | Accumulates in tumors primarily through the Enhanced Permeability and Retention (EPR) effect and endocytosis.[1][2][3][4][5] It shows significant uptake in the liver due to its primary route of clearance. |
| IRDye 800CW | Breast Cancer (HER-2 Positive Xenograft) | TMR: ~5.35 ± 0.39 (conjugated to Trastuzumab) | When conjugated to a targeting antibody like Trastuzumab, IRDye 800CW demonstrates a higher tumor-targeting ability and lower hepatic uptake compared to ICG. It is primarily cleared through the kidneys. |
| Methylene Blue | Breast Cancer (Sentinel Lymph Node Detection) | Detection Rate: 93% | While primarily used for sentinel lymph node detection rather than direct tumor imaging, it shows a lower detection rate compared to ICG in this application. |
| Imaging Agent | Pharmacokinetic Properties | Primary Clearance Route |
| Indocyanine Green (ICG) | Short plasma half-life. | Hepatic |
| IRDye 800CW | Longer plasma half-life when conjugated to antibodies. | Renal |
| Methylene Blue | Rapidly cleared. | Renal |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful in vivo imaging studies. The following sections provide standardized procedures for establishing tumor models and performing NIR fluorescence imaging.
Protocol for Subcutaneous Tumor Model Establishment
This protocol describes the establishment of a subcutaneous tumor model in mice, a widely used model for studying tumor growth and response to therapies.
Materials:
-
Cancer cell line of interest (e.g., 4T1, MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other basement membrane matrix)
-
Female immunodeficient mice (e.g., BALB/c nude, SCID), 6-8 weeks old
-
Tuberculin syringes with 27G needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the hair from the injection site (typically the flank or dorsal back). Clean the area with 70% ethanol.
-
Tumor Cell Injection: Gently lift the skin at the injection site and subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
Protocol for Orthotopic Breast Cancer Model Establishment
Orthotopic models, where tumor cells are implanted in the corresponding organ of origin, often provide a more clinically relevant tumor microenvironment.
Materials:
-
Luciferase-expressing breast cancer cell line (e.g., 4T1-luc2, MDA-MB-231-luc)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or surgical clips
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Prepare the cancer cells as described in the subcutaneous model protocol. A final concentration of 1 x 10^5 cells in 20 µL is often used for mammary fat pad injections.
-
Surgical Procedure: Anesthetize the mouse and place it in a supine position. Make a small incision in the skin over the fourth mammary fat pad. Gently expose the fat pad and inject the cell suspension directly into it. Close the incision with sutures or surgical clips.
-
Tumor Growth Monitoring: Monitor tumor growth and metastasis using bioluminescence imaging two to three times per week.
Protocol for In Vivo NIR Fluorescence Imaging
This protocol outlines the general steps for acquiring NIR fluorescence images of tumors in live mice.
Materials:
-
Tumor-bearing mouse
-
NIR fluorescent dye (ICG, IRDye 800CW, or Methylene Blue)
-
In vivo imaging system equipped with appropriate lasers and filters
-
Anesthesia system
Procedure:
-
Probe Administration: Administer the NIR dye to the mouse via intravenous (tail vein) injection. The optimal dose and timing before imaging will vary depending on the dye and tumor model (e.g., for ICG in some solid tumors, 5 mg/kg administered 24 hours prior to imaging has been found to be optimal).
-
Animal Positioning: Anesthetize the mouse and place it in the imaging chamber.
-
Image Acquisition: Acquire fluorescence images using the in vivo imaging system. Use appropriate excitation and emission filters for the selected dye (e.g., for IRDye 800CW, excitation ~785 nm, emission ~820 nm).
-
Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding normal tissue to calculate the tumor-to-background ratio.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding and replicating research. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by NIR probes and a general experimental workflow.
Targeted NIR Probe Experimental Workflow
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
IRDye 800CW is often conjugated to antibodies targeting the EGFR, which is overexpressed in many cancers. This diagram illustrates the EGFR signaling cascade.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
Another common target for anti-angiogenic therapies and targeted imaging is the VEGFR. This diagram shows a simplified view of the VEGFR signaling pathway.
References
- 1. Optimization of the enhanced permeability and retention effect for near-infrared imaging of solid tumors with indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the mechanisms of indocyanine green tumour uptake in sarcoma cell lines and ex vivo human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Head-to-Head Comparison: Nerindocianine vs. ZW800-1 for Near-Infrared Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount for achieving high sensitivity and specificity. This guide provides a detailed, objective comparison of two prominent NIR fluorophores: Nerindocianine and ZW800-1. The information presented is supported by available experimental data to aid researchers in selecting the optimal agent for their specific applications.
It is important to note that publicly available data specifically for "this compound" is limited. However, it has been identified as IRDye 800BK (this compound sodium), a derivative of the well-characterized IRDye 800CW, developed for ureteral imaging[1][2][3]. Therefore, for the purpose of this comparison, data for IRDye 800CW will be used as a proxy for this compound, and this will be clearly indicated.
Executive Summary
ZW800-1 is a zwitterionic NIR fluorophore known for its exceptionally low nonspecific tissue uptake and rapid renal clearance, leading to high signal-to-background ratios (SBRs) in various imaging applications[4][5]. This compound (as IRDye 800BK/CW), a more conventional anionic cyanine (B1664457) dye, is also widely used, particularly for applications like ureter visualization[1][3]. The key distinction lies in their differing physicochemical properties, which significantly impact their in vivo behavior.
Photophysical and Physicochemical Properties
A summary of the key quantitative properties of ZW800-1 and IRDye 800CW (as a proxy for this compound) is presented in Table 1.
| Property | ZW800-1 | This compound (as IRDye 800CW) | Reference(s) |
| Excitation Maximum (λex) | ~770-771 nm | ~774 nm | [4][6] |
| Emission Maximum (λem) | ~787-789 nm | ~792-802 nm | [4][6] |
| Molar Extinction Coefficient (ε) | ~253,900 M⁻¹cm⁻¹ | ~240,000 M⁻¹cm⁻¹ | [7] |
| Quantum Yield (Φf) | ~15.0% (in serum) | ~8-12% (in PBS/water) | [4][7] |
| Molecular Weight | ~1150 g/mol | ~1166 g/mol | [7][8] |
| Solubility | High water solubility | High water solubility | [4][7] |
| Charge | Zwitterionic (net neutral) | Anionic | [4][8] |
| Primary Clearance Route | Renal | Hepatic and Renal | [1][4] |
In Vivo Performance Comparison
The in vivo performance of a NIR fluorophore is a critical determinant of its utility in preclinical and clinical settings. Key metrics include the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR), which quantify the ability to distinguish the target tissue from surrounding tissues.
| Performance Metric | ZW800-1 (conjugated) | This compound (as IRDye 800CW, conjugated) | Key Findings | Reference(s) |
| Tumor-to-Background Ratio (TBR) | High (e.g., up to 17.2 in a tumor model) | Moderate (e.g., up to 5.1 in the same tumor model) | ZW800-1 conjugates consistently show higher TBR due to lower background fluorescence. | [8] |
| Nonspecific Uptake | Very low in most tissues | Higher nonspecific uptake, particularly in the liver and gastrointestinal tract. | The zwitterionic nature of ZW800-1 minimizes nonspecific binding to tissues. | [5][8] |
| Clearance | Rapid renal clearance | Slower clearance with significant hepatobiliary involvement. | ZW800-1's rapid clearance from non-target tissues contributes to higher contrast. | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of NIR fluorophores.
Protocol 1: Determination of Fluorescence Quantum Yield
The relative quantum yield of a NIR dye can be determined using a reference dye with a known quantum yield.
Materials:
-
Spectrofluorometer with NIR detection capabilities
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
NIR dye of interest (e.g., ZW800-1)
-
Reference NIR dye with known quantum yield (e.g., Indocyanine Green in DMSO)
-
High-purity solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of five dilutions for both the test dye and the reference dye in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence band.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference dye.
-
Calculate the quantum yield of the test dye using the following equation: Φtest = Φref × (Slopetest / Sloperef) × (ηtest2 / ηref2) Where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol 2: In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol outlines a general procedure for evaluating the in vivo performance of a NIR fluorophore.
Materials:
-
NIR fluorescence imaging system for small animals
-
Anesthesia system (e.g., isoflurane)
-
Tumor-bearing mice (e.g., with subcutaneous xenografts)
-
NIR fluorophore solution (e.g., this compound or ZW800-1 in sterile PBS)
-
Syringes and needles for intravenous injection
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a pre-injection (baseline) fluorescence image of the mouse.
-
Inject the NIR fluorophore solution intravenously via the tail vein. The dose will depend on the specific fluorophore and application.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., contralateral muscle tissue) in the fluorescence images.
-
Calculate the average fluorescence intensity within each ROI.
-
Determine the Signal-to-Background Ratio (SBR) or Tumor-to-Background Ratio (TBR) using the formula: TBR = (Mean intensity of tumor ROI) / (Mean intensity of background ROI)
-
Visualizing the Comparison: Logical Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Key property differences leading to performance outcomes.
Caption: In vivo evaluation workflow.
Conclusion
Both this compound (represented by IRDye 800CW) and ZW800-1 are potent NIR fluorophores with distinct advantages. ZW800-1, with its zwitterionic nature, offers superior performance in applications demanding high signal-to-background ratios and rapid clearance of the unbound agent. This makes it particularly well-suited for targeted imaging of tumors and other pathologies where minimizing nonspecific signal is critical.
This compound, as a more conventional anionic dye, remains a valuable tool, especially in applications like ureter visualization where its clearance characteristics are advantageous. The choice between these two fluorophores should be guided by the specific requirements of the research application, including the need for targeting, the desired imaging window, and the importance of minimizing background fluorescence.
References
- 1. publis.icube.unistra.fr [publis.icube.unistra.fr]
- 2. researchgate.net [researchgate.net]
- 3. Currently available and experimental dyes for intraoperative near-infrared fluorescence imaging of the ureters: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tumor-Targeted ZW800-1 Analog for Enhanced Tumor Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK)-ZW800-1 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Near-Infrared Fluorescence: Correlating Nerindocianine Intensity with Tissue Concentration
For researchers, scientists, and drug development professionals, the accurate quantification of near-infrared (NIR) fluorescent probes in tissue is paramount for robust preclinical and clinical imaging. This guide provides a comprehensive comparison of Nerindocianine, a representative cyanine (B1664457) dye, with other commercially available NIR fluorophores. We delve into the critical relationship between fluorescence intensity and tissue concentration, offering supporting experimental data and detailed protocols to aid in the selection and application of these powerful imaging agents.
The ideal NIR dye for in vivo imaging exhibits high brightness, exceptional photostability, and favorable biodistribution with minimal non-specific tissue accumulation. While in vitro characterization provides a valuable preliminary assessment, the complex biological milieu often leads to discrepancies between in vitro and in vivo performance. This guide aims to illuminate these complexities, providing a framework for the informed selection and rigorous evaluation of NIR probes. Given the limited specific public data on "this compound," this guide will utilize the extensive data available for Indocyanine Green (ICG), a structurally and functionally similar and widely used cyanine dye, as a proxy for a "this compound" type dye.
Comparative Analysis of NIR Dyes
The selection of an appropriate NIR dye is a critical decision in study design. The following table summarizes the key photophysical and performance characteristics of ICG (as a this compound analog) and several common alternative NIR dyes.
| Feature | Indocyanine Green (ICG) | IRDye 800CW | ZW800-1 | FNIR-Tag | s775z |
| Excitation Max (nm) | ~780 | 774 | 765 | 776 | 775 |
| Emission Max (nm) | ~820 | 789 | 786 | 795 | 797 |
| Quantum Yield | Low in aqueous solution, enhances upon protein binding | Moderate | High | High | High |
| Photostability | Moderate | High | High | High | High |
| Plasma Protein Binding | High (Albumin) | Moderate | Low (Zwitterionic) | N/A | N/A |
| Primary Clearance Route | Hepatic | Renal/Hepatic | Renal | N/A | N/A |
| Key Advantage | FDA-approved, extensive clinical data | High brightness and photostability | Low non-specific binding, rapid clearance | Favorable pharmacokinetics for nanobody conjugates | Superior tumor accumulation with nanobody conjugates |
| Key Disadvantage | Concentration-dependent quenching, lower quantum yield | Higher background signal in some tissues | Lower tumor signal in some contexts | Limited standalone characterization data | Primarily tested as a conjugate |
The Challenge of Correlating Fluorescence Intensity and Tissue Concentration
A linear relationship between fluorescence intensity and dye concentration is often assumed but rarely holds true in vivo. Several factors contribute to this non-linearity, particularly for cyanine dyes like ICG:
-
Fluorescence Quenching: At higher concentrations, ICG molecules can aggregate, leading to self-quenching and a decrease in fluorescence emission. This phenomenon is a significant consideration when attempting to quantify high concentrations of the dye in tissues[1][2]. For instance, a noticeable quenching effect for ICG has been observed in vivo at concentrations above 0.1 mg/mL[1].
-
Tissue Optical Properties: The absorption and scattering of light by biological tissues can attenuate both the excitation and emission signals, affecting the detected fluorescence intensity. These properties can vary significantly between different tissue types.
-
Protein Binding: The fluorescence quantum yield of ICG is known to increase upon binding to plasma proteins like albumin[3]. Variations in protein concentrations within different tissues can therefore influence the fluorescence signal.
-
Metabolism and Clearance: The metabolic breakdown of the dye and its clearance from the tissue over time will naturally lead to a decrease in fluorescence.
The following diagram illustrates the workflow for investigating the relationship between NIR dye fluorescence and tissue concentration.
References
Safety Operating Guide
Proper Disposal of Nerindocianine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Nerindocianine, a fluorescent diagnostic contrast agent. Adherence to these procedures is critical for personnel safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally similar cyanine (B1664457) dyes, such as Indocyanine Green, and general laboratory chemical waste guidelines provide a robust framework for its safe disposal. This compound should be treated as a hazardous chemical waste.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain. All waste containing this dye must be collected and disposed of as hazardous chemical waste through an approved waste management service.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials containing this compound in a dedicated, clearly labeled, and leak-proof container. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent pads).
-
-
-
Container Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any other chemical constituents. Include the date of waste accumulation.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste contents.
-
Experimental Protocol: Handling a this compound Spill
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Chemical spill kit containing:
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Two pairs of chemical-resistant gloves
-
Safety goggles
-
Disposable scoop and scraper
-
Heavy-duty sealable waste bags
-
"Hazardous Waste" labels
-
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large or airborne spills, evacuate the immediate area.
-
Don PPE: Before addressing the spill, put on all necessary personal protective equipment.
-
Contain the Spill:
-
For liquid spills, use absorbent material to create a dike around the spill to prevent it from spreading.
-
Cover the entire spill with additional absorbent material.
-
-
Collect the Waste:
-
Once the spill is fully absorbed, use a scoop and scraper to carefully collect the contaminated material.
-
Place all collected waste and any contaminated cleaning materials into a heavy-duty sealable bag.
-
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth and a suitable laboratory detergent.
-
Place the cleaning cloth in the waste bag.
-
-
Package and Label for Disposal:
-
Seal the waste bag and place it inside a second bag for secondary containment.
-
Label the outer bag as "Hazardous Waste" with a detailed description of the contents (this compound, absorbent material, etc.).
-
-
Dispose of Waste: Follow the standard disposal procedures outlined above by contacting your EHS department.
-
Restock: Replenish the spill kit with any used items.
Diagrams
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
